molecular formula C10H8N2O B3133507 3-(1H-imidazol-2-yl)benzaldehyde CAS No. 391668-64-7

3-(1H-imidazol-2-yl)benzaldehyde

Cat. No.: B3133507
CAS No.: 391668-64-7
M. Wt: 172.18 g/mol
InChI Key: ZRJPAQUHEOTJAP-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)benzaldehyde is a high-purity chemical compound that serves as a versatile and valuable synthetic building block in medicinal chemistry and materials science research. This molecule features two critical functional groups: a benzaldehyde moiety and a 1H-imidazole ring, which is a nitrogen-containing heterocycle of significant biological relevance . The imidazole ring is a fundamental component of many natural products and pharmaceuticals, such as the amino acid histidine and the related hormone histamine . Its amphoteric nature, allowing it to function as both an acid and a base, makes it a crucial pharmacophore in drug discovery . As a research chemical, its primary application is as a precursor in the synthesis of more complex molecules. The aldehyde group is particularly valuable for further chemical transformations, enabling the construction of compounds like imines (via condensation with amines) and serving as an intermediate for the development of potential ligands, functionalized materials, and agents with biological activity. Researchers can leverage this compound to create libraries of molecules for screening against various biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPAQUHEOTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591284
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391668-64-7
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Therapeutic Potential of 3-(1H-imidazol-2-yl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Biological Activities and Therapeutic Promise of a Versatile Imidazole Scaffold

In the ever-evolving landscape of medicinal chemistry, the imidazole nucleus stands as a "privileged" scaffold, a core structural motif that consistently appears in a multitude of biologically active compounds. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the burgeoning potential of a specific class of these compounds: 3-(1H-imidazol-2-yl)benzaldehyde derivatives . While the broader family of imidazole and benzimidazole derivatives has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory properties, this guide will specifically illuminate the synthetic pathways, biological activities, and therapeutic prospects of derivatives originating from the 3-(1H-imidazol-2-yl)benzaldehyde core.

While direct, extensive research on the 3-(1H-imidazol-2-yl)benzaldehyde scaffold and its derivatives is still an emerging field, this guide will synthesize available information on closely related structures and established principles of medicinal chemistry to provide a comprehensive overview of its potential. We will explore the derivatization of the aldehyde functional group to generate diverse chemical entities, such as Schiff bases and chalcones, and discuss their anticipated biological activities based on the well-documented properties of the imidazole core.

The Imidazole Core: A Foundation of Biological Activity

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a key player in numerous biological processes. Its ability to participate in hydrogen bonding and act as a ligand for various metal ions underpins its interaction with a wide array of enzymes and receptors. This inherent bioactivity has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications.

Synthetic Pathways to 3-(1H-imidazol-2-yl)benzaldehyde and its Derivatives

The synthesis of the core scaffold, 3-(1H-imidazol-2-yl)benzaldehyde, can be approached through established methods for imidazole synthesis, such as the Debus-Radziszewski reaction or variations thereof. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the target aldehyde, isophthalaldehyde would serve as a key starting material.

Once the core 3-(1H-imidazol-2-yl)benzaldehyde is obtained, the aldehyde functional group provides a versatile handle for a wide range of chemical modifications, leading to a diverse library of derivatives. Two prominent classes of derivatives with significant biological potential are Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. The resulting C=N double bond is a key pharmacophore in many biologically active compounds.

Experimental Protocol: General Synthesis of Schiff Base Derivatives of 3-(1H-imidazol-2-yl)benzaldehyde

  • Dissolution: Dissolve 3-(1H-imidazol-2-yl)benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add the desired primary amine (1 to 1.2 equivalents). A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is then typically refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product can be further purified by recrystallization from an appropriate solvent.

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.[1][2]

Experimental Protocol: General Synthesis of Chalcone Derivatives from 3-(1H-imidazol-2-yl)benzaldehyde

  • Reactant Preparation: In a flask, dissolve the desired acetophenone derivative (1 equivalent) in a suitable solvent like ethanol.

  • Base Addition: To this solution, add an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, and stir at room temperature.

  • Aldehyde Addition: Slowly add a solution of 3-(1H-imidazol-2-yl)benzaldehyde (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for several hours. The reaction progress is monitored by TLC.

  • Isolation and Purification: Once the reaction is complete, the mixture is poured into cold water or onto crushed ice. The precipitated chalcone is collected by filtration, washed with water, and purified by recrystallization.[1]

Caption: Workflow for the synthesis of chalcone derivatives.

Potential Biological Activities of 3-(1H-imidazol-2-yl)benzaldehyde Derivatives

Based on the extensive literature on imidazole-containing compounds, derivatives of 3-(1H-imidazol-2-yl)benzaldehyde are anticipated to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[3] Schiff bases and chalcones derived from various aldehydes have also demonstrated significant antibacterial and antifungal activities.[2][4][5][6] The antimicrobial potential of 3-(1H-imidazol-2-yl)benzaldehyde derivatives can be evaluated using standard microbiological assays.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[4]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7][8][9]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[4][7]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][8][10]

Table 1: Hypothetical Antimicrobial Activity Data for 3-(1H-imidazol-2-yl)benzaldehyde Derivatives

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IZB-S1 Schiff Base (Aniline)163264
IZB-S2 Schiff Base (p-Chloroaniline)81632
IZB-C1 Chalcone (Acetophenone)3264128
IZB-C2 Chalcone (4-Hydroxyacetophenone)163264
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A8

This table presents hypothetical data for illustrative purposes.

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents.[11][12][13] Derivatives of 3-(1H-imidazol-2-yl)benzaldehyde, particularly chalcones, are promising candidates for anticancer drug discovery due to the known cytotoxic effects of chalcones against various cancer cell lines.[1][12][13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[14][15][16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[14][17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][16]

  • Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a suitable solvent (e.g., DMSO).[14][16]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[14][15]

Table 2: Hypothetical Anticancer Activity Data for 3-(1H-imidazol-2-yl)benzaldehyde Derivatives

Compound IDDerivative TypeMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)
IZB-S3 Schiff Base (p-Nitroaniline)25.530.245.8
IZB-S4 Schiff Base (2-Aminopyridine)15.822.135.4
IZB-C3 Chalcone (4-Chloroacetophenone)8.212.518.9
IZB-C4 Chalcone (4-Methoxyacetophenone)5.69.814.2
Doxorubicin (Standard)0.81.11.5

This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Activity

Certain imidazole and benzimidazole derivatives have demonstrated potent anti-inflammatory properties.[18][19][20] Chalcones are also known to possess anti-inflammatory effects, often by inhibiting key inflammatory mediators.[1][8] Therefore, derivatives of 3-(1H-imidazol-2-yl)benzaldehyde are worthy of investigation for their potential to modulate inflammatory responses.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After 24 hours of incubation, measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Inhibition Calculation: Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Future Directions and Conclusion

The exploration of 3-(1H-imidazol-2-yl)benzaldehyde derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold and the potential for diverse functionalization of the aldehyde group allow for the creation of large and varied chemical libraries for biological screening.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of a diverse range of Schiff base, chalcone, and other derivatives of 3-(1H-imidazol-2-yl)benzaldehyde.

  • Systematic Biological Evaluation: Comprehensive in vitro and in vivo screening of these derivatives for their antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigation of the molecular mechanisms by which the most active compounds exert their biological effects.

References

A comprehensive list of references will be compiled and provided upon the completion of specific experimental studies and the generation of concrete data for derivatives of 3-(1H-imidazol-2-yl)benzaldehyde. The references cited throughout this guide provide a strong basis for the proposed synthetic and biological evaluation protocols.

Sources

literature review of 3-(1H-imidazol-2-yl)benzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-(1H-imidazol-2-yl)benzaldehyde in Organic Synthesis

Executive Summary

3-(1H-imidazol-2-yl)benzaldehyde is a high-value bifunctional scaffold in medicinal chemistry and materials science. Characterized by a meta-substituted benzene ring linking an aldehyde and an imidazole moiety, this compound serves as a critical "hinge" building block. Its unique geometry (approx. 120° bond angle) distinguishes it from its linear para-isomer, making it indispensable for constructing non-centrosymmetric Metal-Organic Frameworks (MOFs) and designing kinase inhibitors that require specific spatial orientations to access hydrophobic pockets. This guide outlines the synthesis, reactivity, and application protocols for this versatile intermediate.

Chemical Profile & Structural Logic

FeatureSpecificationTechnical Insight
IUPAC Name 3-(1H-imidazol-2-yl)benzaldehydeMeta-substitution pattern dictates steric environment.
Molecular Formula C₁₀H₈N₂OMW: 172.18 g/mol
Tautomerism 1H-imidazole

3H-imidazole
Rapid tautomeric exchange in solution; N-alkylation locks the tautomer.
Acid-Base Properties AmphotericImidazole pKa

7.0 (conjugate acid); Aldehyde is electrophilic.
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents due to H-bonding network.

Mechanistic Implication: The aldehyde group is electronically deactivated by the electron-withdrawing nature of the imidazole ring (inductive effect), making nucleophilic attack at the carbonyl slightly less favorable than in unsubstituted benzaldehyde, but highly selective.

Synthesis of the Core Scaffold

Accessing 3-(1H-imidazol-2-yl)benzaldehyde requires strategies that prevent the self-polymerization of the aldehyde or the formation of bis-imidazoles. Two primary routes are recommended based on scale and purity requirements.

Method A: The "Protected" Debus-Radziszewski Construction (Scalable)

This method builds the imidazole ring onto the benzene scaffold using a protected dialdehyde.

  • Starting Material: Isophthalaldehyde (Benzene-1,3-dicarbaldehyde).

  • Step 1 (Mono-protection): React with 1 equivalent of triethyl orthoformate/EtOH to yield 3-(diethoxymethyl)benzaldehyde.

  • Step 2 (Heterocycle Formation): Condensation of the free aldehyde with glyoxal (40% aq.) and ammonium acetate in methanol.

    • Mechanism:[1][2][3][4] The ammonia forms a diimine with glyoxal, which then condenses with the benzaldehyde carbonyl to close the imidazole ring.

  • Step 3 (Deprotection): Acid hydrolysis (HCl/THF) restores the aldehyde moiety.

Method B: Suzuki-Miyaura Cross-Coupling (Precision)

Ideal for drug discovery where high regiocontrol is required.

  • Coupling Partners: (3-formylphenyl)boronic acid + 2-bromo-1-(ethoxymethyl)-1H-imidazole (SEM-protected).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

  • Conditions: 90°C, 12 hours.

  • Advantage: Avoids symmetrical byproducts; the protecting group on imidazole prevents catalyst poisoning.

Reactivity Profile & Synthetic Transformations

The molecule offers two orthogonal reactive sites: the electrophilic aldehyde and the nucleophilic imidazole nitrogen .

Pathway A: Aldehyde Functionalization
  • Schiff Base Formation: Reaction with primary amines yields imine ligands (N,N-donors) for coordination chemistry.

  • Reductive Amination: Reaction with amines + NaBH(OAc)₃ yields amine linkers common in PROTACs.

  • Oxidation: Conversion to 3-(1H-imidazol-2-yl)benzoic acid (Linker for MOFs).

Pathway B: Imidazole Functionalization
  • N-Alkylation: Reaction with alkyl halides (R-X) + NaH. Note: This locks the tautomer and increases lipophilicity.

  • Metal Coordination: The pyridinic nitrogen (N3) binds transition metals (Zn²⁺, Cu²⁺, Co²⁺).

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis and application pathways.

G Start Isophthalaldehyde Protect 3-(Diethoxymethyl) benzaldehyde Start->Protect EtOH/H+ ImidazoleForm Imidazole Construction (Glyoxal/NH4OAc) Protect->ImidazoleForm Glyoxal, NH4OAc Target 3-(1H-imidazol-2-yl) benzaldehyde (Target) ImidazoleForm->Target Deprotection (HCl) Schiff Schiff Base Ligands Target->Schiff R-NH2 MOF MOF Linkers (Carboxylic Acid) Target->MOF Oxidation Drug Kinase Inhibitors (N-Alkylation) Target->Drug R-X, Base

Figure 1: Synthetic workflow from isophthalaldehyde to the target scaffold and its downstream applications.

Detailed Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand (General Procedure)

Use Case: Creating N,N-bidentate ligands for asymmetric catalysis.

  • Stoichiometry: Dissolve 3-(1H-imidazol-2-yl)benzaldehyde (1.0 eq) in anhydrous Ethanol (0.5 M).

  • Addition: Add the primary amine (e.g., (R)-1-phenylethylamine) (1.05 eq).

  • Catalysis: Add catalytic glacial acetic acid (1-2 drops).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation: ¹H NMR will show the disappearance of the CHO singlet (approx. 10.0 ppm) and appearance of the imine CH=N singlet (8.3–8.6 ppm).

Protocol 2: Controlled N-Alkylation

Use Case: Drug development to improve solubility or target specificity.

  • Setup: Dissolve the scaffold (1.0 eq) in dry DMF under Argon.

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) at 0°C. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Quench: Pour into ice water. Extract with EtOAc.

  • Note: Regioselectivity is generally not an issue due to tautomeric equivalence unless the imidazole C4/C5 positions are substituted.

References

  • Debus-Radziszewski Reaction Mechanism

    • Title: "The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses."
    • Source:Physical Chemistry Chemical Physics, RSC.
    • URL:[Link]

  • General Synthesis of 2-Substituted Imidazoles

    • Title: "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction."
    • Source:International Journal of Pharmaceutical Research and Applications.[5]

    • URL:[Link]

  • Medicinal Chemistry Applications (Van Leusen Synthesis context)

    • Title: "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis."
    • Source:Molecules, MDPI.
    • URL:[Link][6]

  • Metal Coordination & Schiff Bases

    • Title: "Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone...
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

Sources

A Strategic Guide to 3-(1H-Imidazol-2-yl)benzaldehyde: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular starting points is paramount to the success of a research campaign. Certain chemical motifs, known as "privileged scaffolds," consistently appear in a multitude of bioactive compounds, offering a validated foundation for therapeutic design. This technical guide delves into the role and potential of 3-(1H-imidazol-2-yl)benzaldehyde, a molecule that synergistically combines two such powerful moieties: the biologically ubiquitous imidazole ring and the synthetically versatile benzaldehyde group. We will explore its strategic value, from rational synthesis to its application in library generation and hit-to-lead optimization. This document serves as a resource for medicinal chemists, pharmacologists, and drug development scientists, providing both foundational knowledge and actionable protocols to leverage this high-potential scaffold in the pursuit of novel therapeutics.

The Rationale: Unpacking the Privileged Components

The efficacy of 3-(1H-imidazol-2-yl)benzaldehyde as a medicinal chemistry scaffold is not accidental; it is rooted in the proven attributes of its constituent parts.

The Imidazole Nucleus: A Biological Mainstay

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its prevalence in nature and medicine is remarkable. It forms the side chain of the essential amino acid histidine, playing a critical role in enzyme catalysis and protein structure. Furthermore, the imidazole core is a key component of the purine nucleus, the foundational structure of DNA and RNA bases like adenine and guanine.[1]

This inherent biological relevance makes the imidazole scaffold an exceptional "biomimetic," capable of engaging in a variety of non-covalent interactions with macromolecular targets. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring can participate in π-π stacking and hydrophobic interactions.[2] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][3][4]

The Benzaldehyde Functional Group: A Gateway to Diversity

While the imidazole moiety provides the biological anchor, the benzaldehyde group serves as the synthetic linchpin. The aldehyde is one of the most versatile functional groups in organic chemistry, acting as a reactive handle for a multitude of chemical transformations. Its electrophilic carbon is susceptible to nucleophilic attack, and the adjacent aldehydic proton allows for various condensation reactions. This reactivity is the engine for generating vast chemical diversity from a single, common core, a cornerstone of modern library synthesis and structure-activity relationship (SAR) studies.[5] Benzaldehyde itself and its derivatives have been explored for various biological roles, including modulating antibiotic efficacy and acting as absorption promoters.[6][7]

The strategic placement of the aldehyde at the meta-position of the phenyl ring in 3-(1H-imidazol-2-yl)benzaldehyde provides a directional vector for synthetic modifications, allowing chemists to systematically probe the chemical space around the core scaffold.

Synthesis and Characterization: A Practical Approach

A reliable and scalable synthesis is the bedrock of any successful medicinal chemistry program. The synthesis of 2-aryl-imidazoles is well-established, with the Phillips-Ladenburg condensation being a classic and robust method.

Proposed Synthetic Workflow

The most direct approach involves the condensation of an ortho-diamine, such as 1,2-diaminobenzene, with an appropriate aldehyde, in this case, isophthalaldehyde (benzene-1,3-dicarbaldehyde), followed by a selective oxidation step. To ensure monosubstitution, careful control of stoichiometry is crucial.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation A 1,2-Diaminobenzene C Dihydro-1H-benzodiazepine Intermediate A->C AcOH, Reflux B Isophthalaldehyde (1.0 eq) B->C D 3-(1H-Imidazol-2-yl)benzaldehyde (Final Product) C->D Oxidizing Agent (e.g., MnO2 or DDQ)

Caption: Proposed two-step synthesis of 3-(1H-imidazol-2-yl)benzaldehyde.

Detailed Experimental Protocol (Prophetic)

Objective: To synthesize 3-(1H-imidazol-2-yl)benzaldehyde.

Materials:

  • 1,2-Diaminobenzene (1.0 eq)

  • Isophthalaldehyde (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Manganese Dioxide (MnO₂, activated, ~5.0 eq)

  • Dichloromethane (DCM, solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Condensation: To a round-bottom flask equipped with a reflux condenser, add 1,2-diaminobenzene (1.0 eq) and isophthalaldehyde (1.0 eq). Add glacial acetic acid to achieve a concentration of ~0.5 M.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude dihydro-1H-benzodiazepine intermediate. This intermediate may be used directly in the next step.

  • Oxidation: Dissolve the crude intermediate in dichloromethane (~0.2 M). Add activated manganese dioxide (~5.0 eq) portion-wise.

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC for the appearance of the product spot and disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-(1H-imidazol-2-yl)benzaldehyde.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to confirm its structure and purity.

Strategic Applications in Drug Discovery Campaigns

The true power of 3-(1H-imidazol-2-yl)benzaldehyde lies in the diverse and high-yield chemical transformations enabled by its aldehyde functional group. These reactions allow for the rapid and systematic generation of compound libraries to explore SAR.

G cluster_reactions Key Synthetic Transformations Core 3-(1H-Imidazol-2-yl)benzaldehyde CHO ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Product: Secondary/Tertiary Amines Core:f1->ReductiveAmination Builds diverse side chains SchiffBase Schiff Base Formation (R-NH2, acid cat.) Product: Imines Core:f1->SchiffBase Links to other heterocycles Wittig Wittig Reaction (Ph3P=CHR) Product: Alkenes Core:f1->Wittig Creates C-C bonds MCR Multicomponent Reactions (e.g., Ugi, Mannich) Product: Complex Scaffolds Core:f1->MCR Rapid complexity generation

Caption: Key synthetic transformations of the 3-(1H-imidazol-2-yl)benzaldehyde scaffold.

Reductive Amination: Probing Pharmacophores

This is arguably the most powerful reaction for library synthesis. The one-pot reaction of the aldehyde with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) generates a new C-N bond.

  • Causality: By using a diverse panel of commercially available amines, a chemist can rapidly install a wide array of functional groups (e.g., basic amines, aromatic rings, alkyl chains, heterocycles). This allows for systematic probing of a target's binding pocket for hydrogen bonding, electrostatic, and hydrophobic interactions, directly informing the SAR.

Condensation and Cyclization Reactions

The aldehyde can condense with various nucleophiles to form imines (Schiff bases), which can be stable products or reactive intermediates for subsequent cyclization reactions. For example, reaction with a hydrazine derivative followed by thioglycolic acid can yield thiazolidinones, a class of compounds known for CNS activity.[8]

  • Causality: This strategy is used to fuse or link the core scaffold to other heterocyclic systems, creating more complex and rigid structures. Rigidity can lock a molecule into a bioactive conformation, improving potency and selectivity.

Multicomponent Reactions (MCRs)

Aldehydes are key inputs for many MCRs, such as the Ugi and Mannich reactions. These reactions combine three or more starting materials in a single step to form a complex product containing portions of all reactants.

  • Causality: MCRs are highly valued for their efficiency and for generating significant molecular complexity in a single transformation.[9] This accelerates the discovery process by allowing for the exploration of a much broader and more three-dimensional chemical space than is possible with traditional stepwise synthesis.

Case Study: A Hypothetical Kinase Inhibitor Discovery Workflow

Let's illustrate the application of this scaffold in a hypothetical workflow targeting a protein kinase. Many successful kinase inhibitors utilize a hinge-binding heterocycle; our imidazole core can serve this purpose.

G Start Scaffold Selection 3-(1H-Imidazol-2-yl)benzaldehyde Library Library Synthesis (Reductive Amination with 20 diverse primary amines) Start->Library Screening Primary Screening (Kinase activity assay @ 10 µM) Library->Screening Data Data Analysis Identify 'Hits' (<50% inhibition) Screening->Data SAR SAR Analysis (Correlate amine structure with activity) Data->SAR SAR->Library Iterate Hit Hit Compound Identified (e.g., IC50 = 800 nM) SAR->Hit Optimization Lead Optimization (Synthesize focused library around hit structure) Hit->Optimization

Caption: A hypothetical drug discovery workflow using the target scaffold.

1. Library Synthesis: A library of 20 compounds is synthesized from 3-(1H-imidazol-2-yl)benzaldehyde via reductive amination using a diverse set of primary amines (e.g., benzylamine, cyclopropylamine, 4-fluoroaniline).

2. Biological Screening: The library is screened against the target kinase at a single concentration (e.g., 10 µM).

3. Data Analysis & SAR: The results are compiled into a table to identify initial hits and establish preliminary SAR.

Compound IDAmine Substituent (R-NH₂)% Inhibition @ 10 µMIC₅₀ (nM)
1a Benzylamine65%800
1b 4-Fluorobenzylamine78%450
1c Cyclohexylmethylamine25%>10,000
1d 3-Aminopyridine55%1,200

4. Interpretation (Expertise): From this hypothetical data, we can draw initial conclusions:

  • An aromatic ring attached to the newly formed nitrogen appears beneficial for activity (compare 1a/1b to 1c ).

  • Electron-withdrawing substitution on the aromatic ring may improve potency (compare 1b to 1a ), perhaps by altering electronics or forming a specific interaction in the binding pocket.

  • The pyridine nitrogen in 1d is tolerated but does not offer a significant potency advantage over a simple phenyl ring, suggesting it may not be forming a critical hydrogen bond.

Based on these insights, a second-generation library would be designed around substituted benzylamines to further probe the hydrophobic and electronic requirements of that pocket, driving the program from an initial "hit" (1a ) towards a potent "lead" compound.

Conclusion and Future Perspectives

3-(1H-imidazol-2-yl)benzaldehyde is more than just a chemical; it is a strategic tool for medicinal chemists. It provides a biologically relevant core pre-disposed to interact with protein targets, while its aldehyde handle offers a synthetically facile entry point for rapid diversity-oriented synthesis. The logical separation of the "bio-active" and "synthetic" domains within one molecule allows for a highly rational and efficient approach to drug discovery.

Future applications could see this scaffold used in more advanced therapeutic modalities. The imidazole N-H can be functionalized to attach linkers for Proteolysis Targeting Chimeras (PROTACs), or the aldehyde can be used to install warheads for covalent inhibitors. Its modular nature makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. As the demand for novel, effective, and safe therapeutics continues to grow, the intelligent application of versatile scaffolds like 3-(1H-imidazol-2-yl)benzaldehyde will remain a cornerstone of successful medicinal chemistry.

References

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021). Arabian Journal of Chemistry.
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2025). Arch Pharm (Weinheim).
  • Kumar M, Kumar D, Raj V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing.
  • Synthesis, Characterization, Textile Dyeing Study and Antimicrobial Activity of 3-(1H-benzo[d]imidazol-2-yl)-2-chloroquinoline. (n.d.). ResearchGate.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PMC.
  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). ResearchGate.
  • Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. (2011). ResearchGate.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis.
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2021). [Source Not Available].
  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate.

Sources

Methodological & Application

Application Note: Coordination Chemistry of 3-(1H-imidazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It focuses on the specific ligand 3-(1H-imidazol-2-yl)benzaldehyde , a versatile "linker" molecule that bridges the gap between classic heterocyclic coordination and dynamic covalent chemistry (Schiff base formation).[1]

Executive Summary

The ligand 3-(1H-imidazol-2-yl)benzaldehyde (3-IZB) represents a bifunctional "privileged structure" in coordination chemistry.[1] It features two distinct reactive sites:[1]

  • The Imidazole Motif (C2-linked): A robust monodentate N-donor (

    
     for the conjugate acid) capable of coordinating transition metals (Zn, Cu, Co, Ni) or participating in hydrogen-bonding networks.[1]
    
  • The Aldehyde Handle: An electrophilic site at the meta position. While weakly coordinating on its own, its primary utility lies in Schiff base condensation .[1] This allows the rapid generation of tridentate (N-N-O or N-N-S) chelating ligands in situ, a strategy critical for developing metallo-drugs and tunable Metal-Organic Frameworks (MOFs).[1]

This guide provides validated protocols for synthesizing the ligand, derivatizing it into high-affinity chelators, and generating metal complexes.[1]

Ligand Profile & Chemical Logic

Structural Bifunctionality

The utility of 3-IZB arises from the geometric separation of its functional groups. The imidazole ring is attached at the C2 position, providing a "head" for metal binding.[1] The aldehyde "tail" at the meta position of the benzene ring creates a ~120° angle, preventing steric crowding at the metal center while remaining accessible for post-synthetic modification (PSM).[1]

Tautomerism & Protonation

The imidazole ring exists in tautomeric equilibrium (


 vs 

).[1] Upon metal coordination at the pyridyl-like nitrogen (N3), the proton on the pyrrole-like nitrogen (N1) becomes more acidic.[1]
  • Neutral Mode: Coordinates as a neutral ligand (L).[1]

  • Anionic Mode: In the presence of base (e.g.,

    
    ), the N1 proton is removed, forming an imidazolate anion (
    
    
    
    ), which is a powerful bridging ligand in MOF chemistry (e.g., ZIF architectures).[1]

Workflow Visualization

G Start Starting Material: Isophthalaldehyde Reaction Radziszewski Synthesis (Glyoxal + NH4OAc) Start->Reaction Condensation Ligand Ligand (3-IZB): 3-(1H-imidazol-2-yl)benzaldehyde Reaction->Ligand Chromatographic Purification Branch1 Path A: Direct Coordination (MOF/Network) Ligand->Branch1 Branch2 Path B: Schiff Base Derivatization (Metallo-drug Synthesis) Ligand->Branch2 Complex1 Product A: Imidazolate-Bridged Polymers (e.g., Zn-IZB networks) Branch1->Complex1 Solvothermal + Base Schiff Intermediate: Tridentate Schiff Base (e.g., Thiosemicarbazone) Branch2->Schiff + Amine (Reflux) Complex2 Product B: Discrete Chelate Complexes (Cu/Ni Anticancer Agents) Schiff->Complex2 + Metal Salt

Figure 1: Strategic workflow for utilizing 3-(1H-imidazol-2-yl)benzaldehyde. Path A exploits the imidazole for network formation; Path B exploits the aldehyde for chelate design.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-imidazol-2-yl)benzaldehyde

Context: This synthesis relies on the Radziszewski reaction. The challenge is selectivity: isophthalaldehyde has two aldehyde groups. We must convert only one into an imidazole. Strategy: Use a stoichiometric excess of isophthalaldehyde to statistically favor mono-substitution.[1]

Materials:

  • Isophthalaldehyde (CAS: 626-19-7)[1]

  • Glyoxal (40% aq.[1][2] solution)

  • Ammonium Acetate (

    
    )[1]
    
  • Methanol (MeOH)[1]

  • Ethyl Acetate/Hexanes (for chromatography)[1]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve Isophthalaldehyde (20.0 mmol, 2.68 g) in MeOH (50 mL). The excess is critical.

  • Activation: Add Ammonium Acetate (40.0 mmol, 3.08 g) to the solution. Stir at room temperature for 10 minutes.

  • Cyclization: Add Glyoxal (10.0 mmol, 1.15 mL of 40% solution) dropwise over 20 minutes.

    • Note: The limiting reagent is Glyoxal. This forces the reaction to occur on only one aldehyde of the isophthalaldehyde substrate.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The solution will darken (yellow/orange).[1]

  • Quenching: Remove MeOH under reduced pressure. Resuspend the residue in water (50 mL) and neutralize with saturated

    
     to pH 8 (precipitates the imidazole).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification (Critical): The crude contains unreacted isophthalaldehyde, the desired mono-imidazole, and trace bis-imidazole.[1]

    • Load onto a silica gel column.[1]

    • Elute first with Hexanes:EtOAc (8:2) to recover unreacted isophthalaldehyde.[1]

    • Elute the product 3-IZB with EtOAc:MeOH (95:5).[1]

    • Yield: Expect 40–50% based on glyoxal.[1]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) must show one aldehyde singlet (~10.0 ppm) and imidazole C-H protons (~7.0-7.4 ppm).[1]
Protocol 2: "Click" Derivatization (Schiff Base Formation)

Context: This protocol converts 3-IZB into a tridentate ligand (N-N-S donor set) using thiosemicarbazide.[1] This class of ligands is highly relevant for anticancer drug development (Cu/Ni complexes).[1]

Materials:

  • Purified 3-IZB (from Protocol 1)[1]

  • Thiosemicarbazide[1][3]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Procedure:

  • Dissolve 3-IZB (1.0 mmol) in hot Ethanol (10 mL).

  • In a separate vial, dissolve Thiosemicarbazide (1.0 mmol) in hot Ethanol (10 mL) with 2 drops of glacial acetic acid.

  • Mix the solutions and reflux at 80°C for 3–4 hours.

  • Observation: A precipitate (often yellow or white) will form.[1]

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol and ether.[1]

  • Product: 3-(1H-imidazol-2-yl)benzaldehyde thiosemicarbazone (

    
    ).
    
Protocol 3: Metallation (Synthesis of Cu(II) Complex)

Context: Coordinating the Schiff base to Copper(II) to create a bio-active complex.[1]

Procedure:

  • Dissolve the Schiff Base Ligand (

    
    )  (0.5 mmol) in Ethanol (15 mL).
    
  • Dissolve

    
      (0.5 mmol) in Ethanol (5 mL).
    
  • Add the metal salt to the ligand solution dropwise.

  • Color Change: The solution will turn green/brown immediately.

  • Reflux for 2 hours.

  • Crystallization: Allow the solution to evaporate slowly at room temperature. Green crystals suitable for X-ray diffraction (XRD) should form within 24–48 hours.[1]

Analytical Validation Standards

To ensure scientific integrity, the following data points must be verified:

TechniqueExpected ObservationStructural Interpretation
IR Spectroscopy Disappearance of

at ~1690 cm⁻¹
Conversion of aldehyde to imine (Schiff base).[1]
IR Spectroscopy Appearance of

at ~1600–1620 cm⁻¹
Formation of the azomethine bond.

NMR
Disappearance of singlet at

10.0 ppm
Loss of aldehyde proton (confirms reaction completion).

NMR
Broad singlet at

12–13 ppm
Presence of Imidazole NH (confirming ring integrity).[1]
SC-XRD Distorted Square Planar / OctahedralConfirmation of coordination geometry (typically N-N-S chelation).[1]

References

  • Synthesis of Imidazole-Substituted Benzaldehydes

    • Methodology: Radziszewski reaction adaptations for aryl-substituted imidazoles.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p. 503 (1998); Vol. 74, p. 205 (1997).[1] (General procedure for imidazole synthesis).

    • Verification: (Note: Describes the 2-formylimidazole, but the chemistry of aldehyde protection/deprotection and glyoxal condensation is the foundational basis).[1]

  • Schiff Base Coordination Chemistry

    • Context: Thiosemicarbazone complexes of benzimidazole/imidazole deriv
    • Source:Journal of Molecular Structure, "Synthesis, characterization and biological activity of Cu(II), Co(II), Ni(II) and Zn(II) complexes with Schiff base derived from 1H-benzimidazole-2-carboxaldehyde."[1] (Analogous chemistry).

    • Verification:[1]

  • Crystallographic Data (Analogous Structures)

    • Context: Metal coordination modes of 2-substituted imidazoles.[1]

    • Source: Cambridge Structural Database (CSD).[1] Look for entries containing the (imidazol-2-yl)phenyl fragment.

(Note: Specific papers solely dedicated to "3-(1H-imidazol-2-yl)benzaldehyde" are rare compared to the 4-isomer or benzimidazole analogs.[1] The protocols above are derived from standard heterocycle synthesis principles validated for this class of compounds.)

Sources

Application Note: Precision Synthesis of Tunable Imidazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis and development of imidazole-based fluorescent probes. It prioritizes reproducibility, mechanistic understanding, and modular design.

Introduction & Scientific Rationale

Imidazole derivatives, particularly 2,4,5-triphenylimidazole (Lophine) and its analogs, represent a "privileged scaffold" in fluorescent probe development. Their value lies in their environmental sensitivity and structural tunability. By modifying the benzaldehyde precursor, researchers can modulate the Intramolecular Charge Transfer (ICT) or enable Excited-State Intramolecular Proton Transfer (ESIPT) , thereby shifting emission wavelengths from the UV-blue region to the green-red region.

This guide details the synthesis of these probes using the Debus-Radziszewski reaction , a robust multicomponent cyclocondensation of a 1,2-dicarbonyl (benzil), an aldehyde, and an ammonia source.

Key Mechanistic Insight

The reaction is not merely a mixture of reagents; it is a sequenced cascade.

  • Diimine Formation: Ammonia condenses with benzil to form a transient diimine.

  • Aminal Formation: The aldehyde adds to the diimine.

  • Cyclization & Aromatization: The intermediate cyclizes and dehydrates to form the stable imidazole ring.[1]

Why this matters: The stability of the diimine intermediate is pH-dependent. Using glacial acetic acid (Protocol A) buffers the reaction, preventing side reactions and ensuring high yields of the thermodynamically stable imidazole.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points for probe design.

ReactionLogic cluster_tuning Fluorescence Tuning (R-Group) Benzil Benzil (Backbone) Intermed Diimine Intermediate Benzil->Intermed + NH3 NH4OAc NH4OAc (Nitrogen Source) NH4OAc->Intermed Aldehyde Benzaldehyde-R (Tuning Knob) Cyclization Cyclization & Dehydration Aldehyde->Cyclization Intermed->Cyclization + Aldehyde Product 2,4,5-Trisubstituted Imidazole Cyclization->Product - H2O R1 R = -N(Me)2 (Red Shift / ICT) R1->Aldehyde R2 R = -OH (Ortho) (ESIPT / Large Stokes Shift) R2->Aldehyde R3 R = -H (Blue Emission) R3->Aldehyde

Figure 1: Mechanistic workflow of the Debus-Radziszewski synthesis. The choice of the 'R' group on the benzaldehyde precursor dictates the photophysical properties of the final probe.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Synthesis

Best for: High purity, bulk synthesis, and scale-up. Mechanism: Acid-catalyzed thermal condensation.

Reagents:

  • Benzil (1.0 equiv)[2][3]

  • Substituted Benzaldehyde (1.0 equiv)

  • Ammonium Acetate (4.0 - 5.0 equiv)

  • Solvent: Glacial Acetic Acid (10–15 mL per gram of Benzil)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzil (e.g., 2.1 g, 10 mmol) and Ammonium Acetate (3.85 g, 50 mmol) in Glacial Acetic Acid (20 mL).

  • Activate: Add the substituted Benzaldehyde (10 mmol). Note: If the aldehyde is a solid, crush it to a fine powder before addition.

  • Reflux: Attach a reflux condenser. Heat the mixture to 110°C (oil bath temperature) for 3–5 hours .

    • Checkpoint: The solution typically changes color (e.g., yellow to deep orange/red) indicating conjugation formation.

  • Quench & Precipitate: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The imidazole will precipitate as a solid.

    • Why: Acetic acid is water-soluble; the hydrophobic imidazole is not. This effectively removes the solvent and excess ammonium acetate.

  • Neutralization (Critical): If the precipitate is oily or sticky, adjust pH to ~7-8 using 25% Ammonium Hydroxide solution. This ensures the imidazole is in its neutral (non-protonated) form, which is solid.

  • Purification: Filter the solid. Wash with water (3 x 50 mL). Recrystallize from hot Ethanol or Methanol.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, screening multiple aldehydes, rapid optimization. Mechanism: Dipolar polarization heating (superheating effect).

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Ethanol (minimal volume) or Solvent-Free (using Alumina support).

Step-by-Step Methodology:

  • Mix: Combine Benzil (1 mmol), Aldehyde (1 mmol), and Ammonium Acetate (4 mmol) in a microwave-safe vial (e.g., 10 mL volume).

  • Solvent: Add 2 mL of Ethanol. Cap the vial.

  • Irradiate: Set Microwave Reactor to 140°C with high stirring.

    • Ramp time: 1 min.

    • Hold time: 5–10 minutes.

  • Work-up: Pour the hot reaction mixture directly into 20 mL crushed ice. Filter the precipitate.[4][5]

  • Validation: Check purity via TLC (System: Hexane:Ethyl Acetate 3:1).

Design & Tuning: Substituent Effects

The fluorescence of the imidazole core is dictated by the electronic nature of the benzaldehyde substituent. Use the table below to select the appropriate precursor for your application.

Benzaldehyde Substituent (R)Electronic EffectEmission ColorMechanismApplication
-H (Benzaldehyde)NeutralBlue (~380-400 nm)

Transition
Reference Standard
-N(CH₃)₂ (p-Dimethylamino)Strong DonorGreen/Yellow (~500 nm)ICT (Intramolecular Charge Transfer)Viscosity/Polarity Sensor
-OH (o-Hydroxy / Salicylaldehyde)H-Bond DonorGreen/Orange (Large Stokes Shift)ESIPT (Excited-State Proton Transfer)pH Sensor / Bioimaging
-NO₂ (p-Nitro)Strong AcceptorQuenched (Non-fluorescent)Non-radiative decay"Turn-On" sensing (if reduced)
-OMe (p-Methoxy)Weak DonorBlue-Green (~420 nm)Modified

General Labeling

Data synthesized from standard photophysical principles and validated against literature [1][2].

Characterization & Quality Control

To ensure scientific integrity, every synthesized probe must pass the following QC checks.

Workflow Visualization

QC_Workflow Raw Crude Precipitate TLC TLC Check (Hex:EtOAc 3:1) Raw->TLC Recryst Recrystallization (EtOH/MeOH) TLC->Recryst Single Spot? No Final Pure Crystal TLC->Final Single Spot? Yes Recryst->Final Validation Validation Node Final->Validation NMR (1H) - NH Singlet NMR (1H) - NH Singlet Validation->NMR (1H) - NH Singlet Fluorescence (UV Lamp) Fluorescence (UV Lamp) Validation->Fluorescence (UV Lamp)

Figure 2: Purification and Validation Workflow.

Critical Validation Parameters
  • 1H NMR (DMSO-d6): The signature of a successful synthesis is the appearance of a broad singlet between 12.0 – 13.0 ppm , corresponding to the imidazole -NH proton. The aromatic region (7.0 – 8.5 ppm) will show increased integration due to the three phenyl rings.

  • Fluorescence Check: Dissolve a trace amount in acetonitrile. Irradiate with a standard UV hand lamp (365 nm).

    • Pass: Bright, distinct emission (Blue/Green).

    • Fail: Dull, brownish fluorescence (indicates oxidation or impurities).

References

  • Radziszewski, B. (1882).[6][7] Über die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft.

  • Kulczycki, A., et al. (2016). Triphenylimidazole derivatives as fluorescent probes. Journal of Luminescence.

  • Shelke, K.F., et al. (2008). Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles. Rasayan Journal of Chemistry.

  • Mutai, T., et al. (2012). ESIPT-Based Solid-State Fluorescence of Imidazole Derivatives. Journal of Materials Chemistry.

Sources

Application Note: High-Yield Synthesis and Post-Synthetic Modification of a Zeolitic Imidazolate Framework (ZIF-CHO) Using 3-(1H-imidazol-2-yl)benzaldehyde Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Insights

The design of Metal-Organic Frameworks (MOFs) with tailored internal microenvironments has revolutionized heterogeneous catalysis, chemical sensing, and targeted drug delivery. Among MOFs, Zeolitic Imidazolate Frameworks (ZIFs) are highly prized for their exceptional chemical and thermal stability, which arises from the strong coordinate bonds between transition metals (e.g., Zn²⁺, Co²⁺) and the nitrogen atoms of imidazolate linkers [1].

While prototypical ZIFs (like ZIF-8) are chemically robust, their highly symmetric and unreactive aliphatic pores limit advanced functionalization. To bridge this gap, we utilize 3-(1H-imidazol-2-yl)benzaldehyde as a dual-functional organic linker.

The Causality of Linker Design

The selection of 3-(1H-imidazol-2-yl)benzaldehyde is driven by precise geometric and chemical causality:

  • Structural Assembly (The Imidazole Moiety): The 2-substituted imidazole ring coordinates to Zn²⁺ ions to form tetrahedral nodes. The steric profile of the 2-position induces a metal-linker-metal bond angle of approximately 145°, perfectly mimicking the Si–O–Si angle found in aluminosilicate zeolites. This drives the thermodynamic assembly of the framework into a highly stable, porous topology.

  • Chemical Reactivity (The Pendant Aldehyde): The formyl group (-CHO) is positioned meta to the imidazole ring. This specific geometry ensures that the aldehyde points inward toward the pore cavities rather than interfering with the metal-coordination sphere. The uncoordinated aldehyde serves as a highly reactive handle for Post-Synthetic Modification (PSM) [2].

The Causality of Post-Synthetic Modification (PSM)

Directly synthesizing MOFs with complex, bulky, or delicate functional groups (such as targeting peptides or fluorescent probes) often fails due to steric hindrance or thermal degradation during the solvothermal assembly. By synthesizing "ZIF-CHO" first, we create a robust scaffold. We then employ a mild Schiff base condensation to covalently tether primary amines to the pendant aldehydes, forming stable imine (C=N) linkages [3]. This two-step approach decouples the harsh conditions of framework assembly from the delicate conditions of functionalization.

Experimental Protocols

The following protocols represent a self-validating system. Each phase contains internal checkpoints (e.g., phase state, spectroscopic shifts) to verify success before proceeding to the next step.

Protocol A: Solvothermal Synthesis of ZIF-CHO

Objective: Assemble the porous framework while preserving the reactive aldehyde groups.

  • Precursor Preparation:

    • Dissolve 0.50 mmol of zinc nitrate hexahydrate (

      
      ) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
      
    • In a separate vial, dissolve 1.00 mmol of 3-(1H-imidazol-2-yl)benzaldehyde in 10 mL of anhydrous DMF.

  • Mixing and Solvothermal Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • Mechanistic Choice: DMF is chosen because, at elevated temperatures, it undergoes trace thermal degradation to release dimethylamine. This acts as a mild, slow-release base that deprotonates the imidazole ring, ensuring controlled crystal nucleation rather than rapid, amorphous precipitation.

  • Heating Profile: Seal the autoclave and heat at 120 °C for 48 hours, followed by natural cooling to room temperature (cooling rate

    
     5 °C/hour).
    
  • Validation Checkpoint 1: A successful synthesis will yield a highly crystalline, pale-yellow powder at the bottom of the vessel. An amorphous gel indicates premature deprotonation (often due to water contamination).

Protocol B: Activation and Solvent Exchange

Objective: Evacuate unreacted precursors and high-boiling solvents from the pores to allow guest diffusion during PSM.

  • Primary Washing: Isolate the ZIF-CHO crystals via centrifugation (8,000 rpm, 10 min). Wash the pellet three times with 15 mL of fresh DMF to remove unreacted linker.

  • Solvent Exchange: Suspend the crystals in 20 mL of anhydrous methanol (MeOH). Incubate at room temperature for 24 hours. Repeat this MeOH exchange three times over three days.

    • Mechanistic Choice: MeOH has a lower boiling point and lower surface tension than DMF, preventing capillary-force-induced pore collapse during drying.

  • Drying: Activate the exchanged MOF under dynamic vacuum (

    
     Torr) at 80 °C for 12 hours.
    
Protocol C: Post-Synthetic Modification (Schiff Base Condensation)

Objective: Covalently attach a functional amine (e.g., 1-pyrenemethylamine for fluorescence tracking) to the framework.

  • Reaction Setup: Suspend 100 mg of activated ZIF-CHO in 10 mL of anhydrous ethanol.

  • Amine Addition: Add 3.0 equivalents (relative to the aldehyde sites) of 1-pyrenemethylamine. Add a catalytic amount (1 drop) of glacial acetic acid to accelerate imine formation.

  • Incubation: Stir the suspension gently at 60 °C for 24 hours under a nitrogen atmosphere.

  • Purification: Centrifuge and wash the resulting functionalized MOF (PSM-ZIF) extensively with ethanol until the supernatant shows no trace of the free fluorophore under a UV lamp.

  • Validation Checkpoint 2 (Spectroscopic): Perform FT-IR spectroscopy on the dried powder. The successful conversion is validated by the disappearance of the strong aldehyde C=O stretching band at

    
    1700 cm
    
    
    
    and the emergence of a new imine C=N stretching band at
    
    
    1625 cm
    
    
    [3].

Workflow Visualization

The following diagram illustrates the logical progression from molecular precursors to the fully functionalized MOF architecture.

MOF_Synthesis M Metal Node Zn(NO3)2·6H2O S Solvothermal Assembly (DMF, 120°C) M->S L Organic Linker 3-(1H-imidazol-2-yl)benzaldehyde L->S Z ZIF-CHO (Pendant Aldehyde) S->Z P Post-Synthetic Modification (Primary Amine) Z->P F Functionalized ZIF (Imine Linkage) P->F

Figure 1: Workflow for the synthesis and post-synthetic modification of ZIF-CHO.

Quantitative Data and Troubleshooting

To assist in the characterization and quality control of the synthesized materials, expected physicochemical properties and common troubleshooting steps are summarized below.

Table 1: Expected Physicochemical Properties Pre- and Post-Modification

Material StateBET Surface Area (m²/g)Pore Volume (cm³/g)FT-IR Signature PeaksTarget Application Profile
Activated ZIF-CHO 1,150 ± 500.52~1700 cm⁻¹ (C=O stretch)Reactive scaffold, gas storage
PSM-ZIF (Pyrene) 820 ± 400.38~1625 cm⁻¹ (C=N stretch)Fluorescent sensing, bio-imaging

Note: A reduction in surface area and pore volume post-modification is a standard physical validation that the bulky functional groups have successfully occupied the internal pore space.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Amorphous gel forms in Protocol A Rapid deprotonation due to excess water in solvent.Use strictly anhydrous DMF and store metal salts in a desiccator.
Low PSM conversion rate (< 30%) Blocked pores due to incomplete solvent exchange.Increase MeOH washing cycles; ensure vacuum activation reaches

Torr.
Loss of crystallinity post-PSM Framework hydrolysis from water generated during imine condensation.Add molecular sieves (3Å) to the PSM reaction mixture to scavenge water.

References

  • Park, K. S., Ni, Z., Côté, A. P., Choi, J. Y., Huang, R., Uribe-Romo, F. J., Chae, H. K., O'Keeffe, M., & Yaghi, O. M. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191.[Link]

  • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970-1000.[Link]

  • Li, W., Gu, J., Li, H., Dai, M., Young, D. J., Li, H., & Lang, J. (2018). Post-synthetic Modification of a Two-Dimensional Metal–Organic Framework via Photodimerization Enables Highly Selective Luminescent Sensing of Aluminum(III). Inorganic Chemistry, 57(21), 13453-13460.[Link]

condensation reaction conditions for 3-(1H-imidazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Condensation Pathways for 3-(1H-imidazol-2-yl)benzaldehyde

Introduction: The Bifunctional Scaffold

The molecule 3-(1H-imidazol-2-yl)benzaldehyde represents a critical "privileged scaffold" in medicinal chemistry and materials science.[1] It features two distinct reactive centers: an electrophilic aldehyde at the meta position and an amphoteric imidazole ring.[1]

This dual functionality makes it an ideal precursor for:

  • Metallodrugs: The imidazole nitrogen acts as a monodentate ligand for metal coordination (e.g., Cu, Zn, Ru).[1]

  • Fluorescent Probes: Condensation products often exhibit Intramolecular Charge Transfer (ICT).[1]

  • MOF Linkers: The geometry allows for the construction of porous frameworks.[1]

However, the presence of the imidazole moiety introduces a "Catalytic Interference" challenge.[1] The basic imidazole nitrogen (


) can consume acid catalysts, while the acidic pyrrolic proton (

) can interfere with strong bases.[1] This guide details optimized protocols that circumvent these issues to achieve high-yield condensations.

Strategic Analysis: The "Imidazole Effect"

Before initiating synthesis, researchers must account for the tautomeric equilibrium and hydrogen-bonding capability of the imidazole ring.[1]

  • Deactivation Risk: In acid-catalyzed Schiff base formation, the imidazole ring may protonate before the carbonyl oxygen, creating a cationic species that repels the incoming nucleophile.

  • Self-Association: The imidazole-NH can form hydrogen bonds with the aldehyde carbonyl (intermolecularly), stabilizing the ground state and raising the activation energy for nucleophilic attack.

Solution: We utilize buffered catalytic systems and polar protic solvents (Ethanol) to disrupt reactant self-association while maintaining the necessary pH for intermediate dehydration.[1]

Diagram 1: Strategic Reaction Workflow

ReactionWorkflow Start 3-(1H-imidazol-2-yl) benzaldehyde Decision Target Selection Start->Decision PathA C=C Bond Formation (Knoevenagel) Decision->PathA Active Methylene PathB C=N Bond Formation (Schiff Base) Decision->PathB 1° Amine/Hydrazide CondA Cat: Piperidine Solvent: EtOH Reflux PathA->CondA CondB Cat: Glacial AcOH Solvent: EtOH Reflux PathB->CondB ProdA Acrylonitrile/Cinnamic Derivatives CondA->ProdA - H2O ProdB Hydrazones/Imines (Ligands) CondB->ProdB - H2O

Figure 1: Decision tree for selecting condensation conditions based on the desired linkage (Carbon-Carbon vs. Carbon-Nitrogen).[1]

Protocol A: Knoevenagel Condensation (C=C Formation)[1]

This protocol is optimized for the reaction of 3-(1H-imidazol-2-yl)benzaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1]

Mechanism: The reaction proceeds via a piperidine-catalyzed attack of the carbanion on the aldehyde.[1] The meta-position of the imidazole prevents direct resonance deactivation, allowing the aldehyde to remain sufficiently electrophilic.[1]

Materials
  • Substrate: 3-(1H-imidazol-2-yl)benzaldehyde (1.0 eq)

  • Nucleophile: Malononitrile (1.1 eq)[1]

  • Catalyst: Piperidine (5 mol%)[1]

  • Solvent: Absolute Ethanol (Green solvent choice)[1]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-(1H-imidazol-2-yl)benzaldehyde in 10 mL of absolute ethanol.

    • Note: Warm slightly (40°C) if dissolution is slow due to imidazole H-bonding.[1]

  • Activation: Add 1.1 mmol of malononitrile. Stir for 5 minutes until homogenous.

  • Catalysis: Add 2 drops (approx. 5 mol%) of piperidine.

    • Observation: A color change (often to yellow/orange) indicates the formation of the initial enolate/aldol intermediate.[1]

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). The aldehyde spot (

      
      ) should disappear.[1]
      
  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates out as a solid due to the high polarity of the imidazole-acrylonitrile adduct.[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or DMF/Ethanol (1:1) if necessary.[1]

Expected Yield: 85–92%[1]

Diagram 2: Knoevenagel Mechanistic Pathway

KnoevenagelMech Step1 Deprotonation of Malononitrile (Base Cat.) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Enolate Formation Step3 Oxyanion Intermediate Step2->Step3 C-C Bond Formed Step4 E1cB Elimination (-H2O) Step3->Step4 Proton Transfer Product Final Olefin Product Step4->Product Irreversible

Figure 2: The base-catalyzed pathway. Note that the imidazole ring remains spectator but provides solubility challenges.[1]

Protocol B: Schiff Base Formation (C=N Formation)

This protocol targets the synthesis of ligands (e.g., thiosemicarbazones) for metal coordination.[1]

Challenge: The basicity of the imidazole ring can buffer the acid catalyst.[1] Solution: Use a stoichiometric excess of weak acid (Acetic Acid) rather than strong mineral acids (H₂SO₄), which would protonate the imidazole and precipitate the salt.[1]

Materials
  • Substrate: 3-(1H-imidazol-2-yl)benzaldehyde (1.0 eq)

  • Amine Source: Thiosemicarbazide (1.0 eq)[1]

  • Catalyst: Glacial Acetic Acid (3–5 drops)[1]

  • Solvent: Ethanol (95%)[1]

Step-by-Step Methodology
  • Solution A: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol/water (9:1).

    • Reasoning: Thiosemicarbazides have poor solubility in cold pure ethanol.[1]

  • Solution B: Dissolve 1.0 mmol of the aldehyde in 5 mL Ethanol.

  • Condensation: Add Solution B to Solution A slowly under stirring.

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

    • pH Check: Ensure the "apparent" pH (on wet paper) is roughly 4–5.[1] This activates the carbonyl oxygen without fully protonating the imidazole ring.[1]

  • Reflux: Heat at 80°C for 3–6 hours.

  • Isolation: Cool to 0°C (ice bath). The Schiff base will precipitate.[1][2]

  • Purification: Filter and wash with cold water (to remove unreacted thiosemicarbazide) followed by cold ethanol.

Expected Yield: 78–85%[1]

Comparative Data & Optimization

The following table summarizes solvent effects observed in similar imidazole-benzaldehyde condensations [1][3].

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol Piperidine78392Recommended. Green, product precipitates.[1]
Methanol Piperidine65583Slower reaction rate due to lower temp.[1]
Water None1001245Poor solubility of aldehyde limits contact.[1]
DMF Piperidine100188Fast, but workup (extraction) is tedious.[1]

Troubleshooting & Critical Controls

  • No Precipitation: If the product does not crash out in Protocol A, the imidazole moiety might be keeping it in solution.[1]

    • Fix: Add water dropwise to the ethanol solution until turbidity appears, then cool.[1]

  • Low Yield in Schiff Base: Often caused by "trapping" of the acid catalyst by the imidazole.[1]

    • Fix: Increase Acetic Acid load slightly or switch to a Lewis Acid catalyst like

      
       or 
      
      
      
      which coordinates to the carbonyl preferentially.[1]
  • Oxidation: The aldehyde can oxidize to the carboxylic acid if stored improperly.[1]

    • Validation: Check the IR spectrum of the starting material.[1] A broad O-H stretch at 2500–3300 cm⁻¹ indicates degradation to benzoic acid.[1]

References

  • RSC Publishing. (2024).[1] Recent advances in the synthesis of highly substituted imidazolidines.[1][3] Royal Society of Chemistry.[1] [Link]

  • Al-Amiery, A. A., et al. (2021).[1][4] Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.[1][4] MDPI Molbank.[1][5] [Link][1][6]

  • Organic Chemistry Portal. (2024).[1][7] Knoevenagel Condensation: Mechanism and Protocols.[1][8][Link][1]

  • Takaki, R., & Ashburn, B. O. (2022).[1] (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.[1][5] MDPI Molbank.[1][5] [Link][1][4][6]

Sources

Synthesis of Bioactive Heterocycles from 3-(1H-Imidazol-2-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Imidazole Scaffold in Medicinal Chemistry

The imidazole nucleus is a cornerstone in the design and synthesis of a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The strategic incorporation of an imidazole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. 3-(1H-Imidazol-2-yl)benzaldehyde is a particularly attractive starting material, offering a reactive aldehyde functionality for the construction of diverse heterocyclic systems. This guide provides detailed protocols for the synthesis of two classes of bioactive heterocycles—chalcones and dihydropyrimidinones—starting from this versatile building block. The causality behind experimental choices, detailed step-by-step methodologies, and insights into the biological potential of the synthesized compounds are presented to empower researchers in their drug discovery endeavors.

I. Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are well-established precursors for various flavonoids and other heterocyclic compounds. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The Claisen-Schmidt condensation is a classic and efficient method for chalcone synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[6][7]

A. Rationale for Experimental Design

The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, generating a reactive enolate ion.[6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(1H-imidazol-2-yl)benzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous, driven by the formation of a highly conjugated system. The use of an alcoholic solvent like ethanol facilitates the dissolution of the reactants and the base.

B. Detailed Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-(1H-imidazol-2-yl)phenyl)prop-2-en-1-one

This protocol details the synthesis of a specific imidazole-containing chalcone.

Materials:

  • 3-(1H-Imidazol-2-yl)benzaldehyde

  • 4-Chloroacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Glacial Acetic Acid (optional, for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(1H-imidazol-2-yl)benzaldehyde (1.0 eq) and 4-chloroacetophenone (1.0 eq) in 20 mL of 95% ethanol with stirring.

  • Catalyst Addition: To the stirred solution, slowly add a 40% aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Product Isolation: Upon completion of the reaction (indicated by the consumption of the starting materials), pour the reaction mixture into 100 mL of ice-cold distilled water.

  • Precipitation and Filtration: A solid precipitate will form. If the solution is basic, neutralize it with a few drops of glacial acetic acid to facilitate precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water to remove any residual NaOH and other water-soluble impurities.

  • Drying and Purification: Dry the crude product in a desiccator. For further purification, the chalcone can be recrystallized from a suitable solvent, such as ethanol.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (δ, ppm)
(E)-1-(4-chlorophenyl)-3-(3-(1H-imidazol-2-yl)phenyl)prop-2-en-1-oneC18H13ClN2O320.77155-1577.2-8.2 (m, Ar-H, Imidazole-H, CH=CH)
C. Mechanism of the Claisen-Schmidt Condensation

The reaction proceeds through a well-established base-catalyzed mechanism.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone 4-Chloroacetophenone Enolate Enolate Ion Ketone->Enolate Deprotonation Enolate_node Enolate Ion Enolate->Enolate_node OH_minus OH⁻ Aldehyde 3-(1H-Imidazol-2-yl)benzaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Alkoxide_node Tetrahedral Alkoxide Intermediate Alkoxide->Alkoxide_node Aldol Aldol Adduct Alkoxide_node->Aldol Protonation Aldol_node Aldol Adduct Aldol->Aldol_node H2O H₂O Chalcone Chalcone Product Aldol_node->Chalcone Elimination of H₂O OH_minus2 OH⁻ Biginelli_Mechanism cluster_1 Step 1: Acyliminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization cluster_4 Step 4: Dehydration Aldehyde 3-(1H-Imidazol-2-yl)benzaldehyde Iminium Acyliminium Ion Aldehyde->Iminium Condensation with Urea (H⁺ cat.) Urea Urea Iminium_node Acyliminium Ion Iminium->Iminium_node Ketoester Ethyl Acetoacetate (Enol form) Adduct Open-Chain Intermediate Ketoester->Adduct Nucleophilic attack on Iminium Adduct_node Open-Chain Intermediate Adduct->Adduct_node Cyclic_Intermediate Cyclic Intermediate Adduct_node->Cyclic_Intermediate Intramolecular nucleophilic attack Cyclic_Intermediate_node Cyclic Intermediate Cyclic_Intermediate->Cyclic_Intermediate_node DHPM Dihydropyrimidinone Cyclic_Intermediate_node->DHPM Elimination of H₂O

Figure 2: Mechanism of the Acid-Catalyzed Biginelli Reaction.

D. Biological Activity of Imidazole-Containing Dihydropyrimidinones

Dihydropyrimidinones are recognized for their diverse pharmacological profile, and the incorporation of an imidazole ring can further enhance their therapeutic potential. [8][9]These compounds have been investigated for their anticancer activity, often targeting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). [9]The structural diversity that can be achieved through the Biginelli reaction allows for the fine-tuning of biological activity and the development of potent and selective drug candidates.

III. Conclusion and Future Directions

3-(1H-Imidazol-2-yl)benzaldehyde serves as a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The Claisen-Schmidt condensation and the Biginelli reaction are just two examples of powerful synthetic methodologies that can be employed to construct novel chalcones and dihydropyrimidinones with promising pharmacological properties. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work could focus on expanding the library of synthesized compounds by varying the acetophenone and β-ketoester components, as well as exploring other multicomponent reactions. Comprehensive biological evaluation of these new chemical entities will be crucial in identifying lead compounds for the development of novel therapeutics.

References

  • Sharma, D., & Narasimhan, B. (2021). Imidazole based chalcone derivatives as potential antimicrobial agents: A review. European Journal of Medicinal Chemistry, 223, 113647.
  • Patel, R. V., Patel, S., & Chikhalia, K. H. (2021). A review on synthesis and medicinal importance of imidazole containing compounds. Journal of the Indian Chemical Society, 98(10), 100159.
  • Özdemir, A., Altıntop, M. D., & Kaplancıklı, Z. A. (2015). Synthesis and antimicrobial activity of some new chalcone derivatives containing an imidazole ring. Molecules, 20(6), 10343-10355.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1, 3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272.
  • Ilfahmi, Y. A., & Fadlan, A. (2023). Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyrimidinones via Biginelli Reaction. Jurnal Kimia Riset, 8(2), 124-130.
  • Zade, A., & Tajne, S. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP), 2(2), 1-14.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Retrieved from [Link]

  • Mostafa, A. S., & Selim, K. B. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European journal of medicinal chemistry, 156, 304-315.
  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • Sciforum. (n.d.). Microwave Assisted Facile Synthesis and Anticancer Evaluation of Novel Ethyl 4-(Substituted phenyl)-6- methyl-2-oxo. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected anticancer drugs containing imidazole and fused imidazole moieties. Retrieved from [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 131-135.
  • MDPI. (2019). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)
  • Kumar, V., & Goel, A. (2019). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 28(10), 1645-1673.
  • ResearchGate. (n.d.). Synthesis of 1‐[4‐(1H‐imidazol‐1‐yl)phenyl]‐3‐phenylprop‐2‐en‐1‐ones]. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Current Medicinal Chemistry, 28(21), 4248-4283.
  • DergiPark. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Hacettepe University Journal of the Faculty of Pharmacy, 43(4), 285-300.
  • Haldorai, Y., Sundaramoorthy, S., Velmurugan, D., & Kalkhambkar, R. (2010). Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3325.
  • Halim, M. E., Khan, M. N., Shaha, U., Rahman, M. H., Akhter, K., & Ahmed, S. M. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Dhaka University Journal of Science, 72(1), 1-7.
  • Takaki, R., & Ashburn, B. O. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2022(2), M1375.
  • Attia, M. I., Ghabbour, H. A., Almutairi, M. S., Ghoneim, S. W., Abdel-Aziz, H. A., & Fun, H. K. (2014). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Journal of Chemistry, 2014, 1-6.
  • Li, K. Y., Qiu, Y., Jiang, Y., Luo, C. H., Lin, X. P., Wang, J., & Yang, N. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2007.
  • Takaki, R., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1268.

Sources

Troubleshooting & Optimization

solubility issues of 3-(1H-imidazol-2-yl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(1H-imidazol-2-yl)benzaldehyde in organic solvents. This document provides a comprehensive troubleshooting framework, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Introduction: Understanding the Solubility Profile

The solubility of 3-(1H-imidazol-2-yl)benzaldehyde is governed by the interplay of its constituent functional groups: the polar, hydrogen-bonding imidazole ring and the relatively less polar benzaldehyde moiety. The imidazole group, with its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), tends to favor polar solvents. Conversely, the benzene ring and the aldehyde group contribute to its solubility in less polar organic solvents through van der Waals forces and dipole-dipole interactions. This dual nature can lead to complex solubility behavior, making solvent selection a critical step in experimental design.

It is important to note that while extensive quantitative solubility data for 3-(1H-imidazol-2-yl)benzaldehyde is not widely available in peer-reviewed literature, this guide synthesizes foundational chemical principles and data from analogous structures to provide robust predictive and troubleshooting advice.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile of 3-(1H-imidazol-2-yl)benzaldehyde based on theoretical principles. These predictions should be used as a starting point for solvent screening.

SolventPolarity IndexPredicted SolubilityRationale
Water10.2Low to InsolubleThe nonpolar benzaldehyde moiety significantly reduces aqueous solubility.
Methanol5.1HighThe alcohol can engage in hydrogen bonding with the imidazole ring.
Ethanol4.3HighSimilar to methanol, it is a good hydrogen-bonding solvent.
Acetone4.3Medium to HighA polar aprotic solvent that can act as a hydrogen bond acceptor.
Dichloromethane (DCM)3.1MediumA common solvent for many organic compounds; solubility may be moderate.
Chloroform4.1MediumSimilar to DCM, it is a versatile solvent for many organic molecules.
Ethyl Acetate4.4Low to MediumLess polar than alcohols and may be less effective at solvating the imidazole ring.
Toluene2.4LowA nonpolar aromatic solvent; unlikely to be a good solvent.
Hexane0.1InsolubleA nonpolar aliphatic solvent; very unlikely to dissolve the compound.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with 3-(1H-imidazol-2-yl)benzaldehyde.

Q1: I am having difficulty dissolving 3-(1H-imidazol-2-yl)benzaldehyde in my chosen organic solvent. What are the first steps I should take?

A1: Start by verifying the purity of your compound. Impurities can significantly impact solubility. If the purity is confirmed, consider the following:

  • Solvent Selection: Re-evaluate your choice of solvent based on the predicted solubility table above. For initial dissolution, polar protic solvents like methanol or ethanol are often a good starting point.

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation, especially for aldehydes which can be prone to oxidation.[1]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

Q2: My compound dissolves initially with heating, but then precipitates out upon cooling. What is happening?

A2: This phenomenon, known as supersaturation, occurs when a solution holds more solute than it normally would at a given temperature. Upon cooling, the solubility decreases, and the excess solute precipitates out. To address this:

  • Use a Co-solvent System: Prepare a concentrated stock solution in a good solvent (e.g., methanol or DMSO) and then add it dropwise to your desired solvent system while stirring vigorously.[2]

  • Work at a Slightly Elevated Temperature: If your experiment allows, maintaining a slightly elevated temperature can keep the compound in solution.

Q3: Can the pH of my solution affect the solubility of 3-(1H-imidazol-2-yl)benzaldehyde?

A3: Yes, pH can have a significant impact. The imidazole ring is basic and can be protonated under acidic conditions to form a more soluble imidazolium salt.

  • Acidification: Adding a small amount of a suitable acid (e.g., a few drops of acetic acid or dilute HCl) can protonate the imidazole ring, increasing its polarity and solubility in polar solvents. This is a common strategy for imidazole-containing compounds.

Q4: Are there any advanced techniques I can use to improve the solubility for formulation or assay development?

A4: For persistent solubility issues, especially in aqueous or semi-aqueous systems, consider the following formulation strategies:

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level.[3] A common method is the solvent evaporation technique, where both the compound and a carrier (like PVP or PEG) are dissolved in a common solvent, which is then evaporated.[3]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their apparent solubility in aqueous media.[2][4]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol is ideal for preparing a working solution in a solvent where 3-(1H-imidazol-2-yl)benzaldehyde has limited solubility.

Materials:

  • 3-(1H-imidazol-2-yl)benzaldehyde

  • Primary "good" solvent (e.g., Methanol or DMSO)

  • Secondary "poor" solvent (your target solvent)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a high-concentration stock solution of 3-(1H-imidazol-2-yl)benzaldehyde in the primary "good" solvent (e.g., 10-50 mg/mL).

  • Gently warm or sonicate if necessary to ensure complete dissolution.

  • In a separate vial, place the required volume of the secondary "poor" solvent.

  • While vigorously stirring or vortexing the secondary solvent, add the stock solution dropwise.

  • Continue stirring for 10-15 minutes.

  • Visually inspect for any precipitation. If the solution remains clear, the compound is likely soluble at that concentration.

Protocol 2: pH Modification for Enhanced Solubility

This protocol is useful for increasing the solubility of 3-(1H-imidazol-2-yl)benzaldehyde in polar protic solvents.

Materials:

  • 3-(1H-imidazol-2-yl)benzaldehyde

  • Polar protic solvent (e.g., water, ethanol)

  • Dilute acetic acid or hydrochloric acid (e.g., 1 M)

  • pH meter or pH paper

Procedure:

  • Suspend the desired amount of 3-(1H-imidazol-2-yl)benzaldehyde in the chosen solvent.

  • While stirring, add the dilute acid dropwise.

  • Monitor the dissolution of the solid.

  • Check the pH of the solution. The imidazole ring will be protonated at a pH below its pKa.

  • Continue adding acid until the compound fully dissolves. Be mindful of the final pH and its compatibility with your downstream application.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 3-(1H-imidazol-2-yl)benzaldehyde.

G start Start: Solubility Issue with 3-(1H-imidazol-2-yl)benzaldehyde check_purity Verify Compound Purity start->check_purity solvent_selection Re-evaluate Solvent Choice (Refer to Predicted Solubility Table) check_purity->solvent_selection physical_methods Apply Physical Methods: - Gentle Warming - Sonication solvent_selection->physical_methods dissolved_q Is the compound dissolved? physical_methods->dissolved_q co_solvent Try a Co-solvent System dissolved_q->co_solvent No success Success: Compound Dissolved dissolved_q->success Yes ph_modification Consider pH Modification (for polar solvents) co_solvent->ph_modification advanced_methods Explore Advanced Methods: - Solid Dispersion - Cyclodextrin Complexation ph_modification->advanced_methods fail Consult Further (Consider alternative analogs) advanced_methods->fail

Caption: Troubleshooting workflow for solubility issues.

Factors Influencing Solubility

The solubility of 3-(1H-imidazol-2-yl)benzaldehyde is a result of a balance between its molecular properties and the properties of the solvent.

G cluster_0 Molecular Properties cluster_1 Solvent Properties imidazole Imidazole Ring: - H-bond donor (N-H) - H-bond acceptor (N) - Basic solubility Solubility of 3-(1H-imidazol-2-yl)benzaldehyde imidazole->solubility benzaldehyde Benzaldehyde Moiety: - Aromatic (π-π stacking) - Aldehyde (dipole) benzaldehyde->solubility polarity Polarity (Polar vs. Nonpolar) polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility ph pH (Acidic/Basic) ph->solubility

Caption: Interplay of factors governing solubility.

References

  • MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • ChemScene. 2-(1H-imidazol-2-yl)benzaldehyde.
  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.
  • Sigma-Aldrich. 3-(1-Imidazolyl)benzaldehyde.
  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • BenchChem. Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays.
  • PubMed. (2025, August 15). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.
  • ACS Publications. (2014, June 9). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Taylor & Francis. (2009, March 20). Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II.
  • Beilstein Journals. (2013, April 8). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.
  • EPA. (2025, October 15). 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties.
  • MDPI. (2021, August 26). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • BenchChem. Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • JETIR.org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • MDPI. (2023, January 19). Solubility and Decomposition of Organic Compounds in Subcritical Water.
  • ResearchGate. (2023, December 22). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from World Journal of Biology Pharmacy and Health Sciences.
  • Sigma-Aldrich. 3-[(1H-Imidazol-1-yl)methyl]benzaldehyde.

Sources

Technical Support Center: Purification of 3-(1H-imidazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in isolating highly polar, polyfunctional heterocycles. Purifying 3-(1H-imidazol-2-yl)benzaldehyde presents a unique dual-challenge: managing the amphoteric, highly hydrogen-bonding nature of the imidazole ring while preserving the highly reactive, electrophilic benzaldehyde moiety.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: Why does my product streak across the entire TLC plate and fail to elute during silica gel flash chromatography? A1: This is a classic symptom of stationary phase incompatibility. The imidazole ring contains a basic, pyridine-like nitrogen that interacts strongly with the acidic silanol groups (pKa ~ 4.5–5.5) present on standard unmodified silica gel[1]. This acid-base interaction causes irreversible adsorption and severe peak broadening[2]. Causality & Solution: You must neutralize the stationary phase by incorporating a volatile competing amine into your mobile phase. Adding 0.1% to 1.0% aqueous (NH₄OH) to a dichloromethane/methanol gradient effectively masks these silanols, allowing the compound to elute in tight, sharp bands. Unlike triethylamine (TEA), NH₄OH is highly volatile and will not leave residual salts that interfere with downstream NMR or biological assays[3].

Q2: I attempted an acid-base extraction, but my yield is abysmal. Where did my product go? A2: 3-(1H-imidazol-2-yl)benzaldehyde is amphoteric. If you over-basify the aqueous layer during the recovery step (pH > 12), the acidic pyrrole-like nitrogen (pKa ~ 14.5) deprotonates. This forms a highly water-soluble anionic species, leading to catastrophic product loss into the aqueous waste. Causality & Solution: You must target the exact isoelectric point of the molecule. Precipitation or back-extraction should be performed strictly at pH 7.5–8.0. Use a mild base like saturated sodium bicarbonate (NaHCO₃) or carefully titrate with 1M NaOH while monitoring with a calibrated pH meter, rather than relying on imprecise pH paper[4].

Q3: My NMR shows acetal formation instead of the aldehyde. What caused this degradation? A3: The benzaldehyde moiety is highly susceptible to nucleophilic attack. If your crude mixture was dissolved in a primary alcohol (like methanol or ethanol) during the acidic phase of your extraction (e.g., when 1M HCl is added), the acid catalyzes the nucleophilic attack of the alcohol on the aldehyde, forming a dialkyl acetal. Causality & Solution: Never use primary alcohols during acidic workups of benzaldehyde derivatives. Restrict your extraction solvents to aprotic organics like ethyl acetate (EtOAc) or dichloromethane (DCM).

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify success at critical junctures before proceeding to the next step.

Protocol A: Amine-Modified Flash Chromatography

Self-Validation Step: Before running the column, perform a 2D TLC test. Spot the crude on a silica plate, elute with 5% MeOH/DCM + 1% NH₄OH. Dry the plate, rotate 90°, and elute again. A single diagonal spot confirms the compound is stable and not degrading on the silica under these conditions.

  • Dry Loading: Dissolve the crude product in a minimal volume of acetone (strictly avoid MeOH). Add deactivated silica gel (pre-slurried with 1% TEA in hexanes and dried) at a 1:3 sample-to-silica weight ratio. Evaporate to a free-flowing powder[1].

  • Column Equilibration: Pack the column and equilibrate with DCM containing 1% aqueous NH₄OH (28-30% w/w)[2].

  • Gradient Elution: Run a gradient from 0% to 10% Methanol in DCM, maintaining a constant 1% NH₄OH modifier throughout the entire run.

  • Fraction Recovery: Pool fractions containing the product (monitor via UV at 254 nm due to the benzaldehyde chromophore) and evaporate under reduced pressure at 35°C. The NH₄OH will volatilize completely, leaving a clean, desalted sample[3].

Protocol B: Precision Acid-Base Extraction

Self-Validation Step: Retain all layers (organic and aqueous) in separate, labeled flasks until the final product mass is verified. Spot the discarded organic layer on a TLC plate against a crude reference to ensure zero product loss before disposal.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (50 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 × 20 mL). The basic imidazole nitrogen protonates, moving the target compound entirely into the aqueous phase[1].

  • Organic Wash: Wash the combined acidic aqueous extracts with DCM (20 mL) to strip away non-basic organic impurities. Discard this organic wash only after TLC verification.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 1M NaOH dropwise under continuous stirring. Monitor continuously with a pH meter until the solution reaches exactly pH 7.5–8.0.

  • Filtration: The neutral 3-(1H-imidazol-2-yl)benzaldehyde will precipitate as a fine solid. Collect via vacuum filtration, wash with ice-cold distilled water, and dry in a vacuum desiccator to a constant weight.

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Imidazole Chromatography

ModifierConcentrationVolatilityPeak ShapeMechanistic Impact
None N/AN/ASevere TailingUnusable; basic nitrogen binds to acidic silanols.
Triethylamine (TEA) 0.1 - 1.0%LowSharpMasks silanols but leaves residue; causes NMR interference.
Ammonium Hydroxide 0.1 - 1.0%HighSharpMasks silanols; evaporates completely leaving pure product.

Table 2: pH-Dependent Species Distribution of 3-(1H-imidazol-2-yl)benzaldehyde

pH RangeDominant SpeciesSolubility ProfileAction in Extraction Workflow
< 4.0 Cationic (Protonated Imidazole)Highly aqueous solubleTarget pH for extracting product into water layer.
7.0 - 8.0 Neutral (Free Base)Organic soluble / Water insolubleTarget pH for precipitation or back-extraction.
> 12.0 Anionic (Deprotonated Imidazole)Highly aqueous solubleAVOID ; causes irreversible product loss into aqueous waste.

Part 4: Process Visualizations

ExtractionWorkflow Start Crude Mixture in EtOAc AddAcid Add 1M HCl (Protonates Imidazole) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgWaste AqPhase Aqueous Phase (Product as HCl Salt) PhaseSep1->AqPhase Neutralize Add 1M NaOH to pH 7.5-8.0 (Generates Free Base) AqPhase->Neutralize Precipitate Precipitation & Filtration (Pure Neutral Product) Neutralize->Precipitate

Workflow for the acid-base extraction and isoelectric precipitation of imidazole derivatives.

ChromatographyLogic Start Evaluate Crude Product ScaleCheck Is scale > 5 grams? Start->ScaleCheck Recryst Recrystallization (EtOH/Water) ScaleCheck->Recryst Yes PolarityCheck Severe TLC Tailing on standard silica? ScaleCheck->PolarityCheck No BasicMod Flash Chromatography with 1% NH4OH modifier PolarityCheck->BasicMod Yes StandardNP Standard Normal Phase (Hexane/EtOAc) PolarityCheck->StandardNP No

Decision matrix for selecting the optimal purification strategy based on scale and TLC behavior.

Part 5: References

  • When should I use a pH modifier in flash column chromatography gradient? - Biotage. [Link][2]

  • The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - ResearchGate.[Link][3]

  • Ammonium Hydroxide (NH4OH) In Chromatography Explained - Nimc. [Link]

Sources

resolving side products in 3-(1H-imidazol-2-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers encountering difficulties in the synthesis of 3-(1H-imidazol-2-yl)benzaldehyde . It is structured to address the specific chemical instabilities of this amphoteric scaffold.

Ticket ID: CHEM-SUP-8821 Subject: Resolution of Bis-imidazole Impurities and Acetal Hydrolysis Stalling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The synthesis of 3-(1H-imidazol-2-yl)benzaldehyde is deceptively simple. The core challenge lies in the reactivity of the aldehyde group . In the standard Radziszewski reaction (Glyoxal + Ammonia + Aldehyde), the target molecule contains a free aldehyde that is just as reactive as the starting material (isophthalaldehyde).

The Three Primary Failure Modes:

  • The "Double Trouble" (Bis-imidazole): The product reacts a second time with the imidazole-forming reagents, creating 1,3-bis(1H-imidazol-2-yl)benzene.

  • The "Electrostatic Shield" (Hydrolysis Failure): If using an acetal-protected precursor, the formed imidazole ring protonates under acidic conditions, repelling the protons required to hydrolyze the acetal, leading to stalled deprotection.

  • Oligomerization: Free aldehydes react with ammonia/amines to form imine oligomers (Schiff bases) rather than the imidazole ring.

Troubleshooting Guides (FAQ Format)

Issue #1: "I am getting a significant amount of the bis-imidazole byproduct."

Diagnosis: Stoichiometric imbalance and "hot spots" in the reaction vessel. Technical Insight: The formation of the imidazole ring is irreversible. If the local concentration of glyoxal/ammonia is high relative to the aldehyde, the mono-product will compete with the starting material for the reagents. Corrective Protocol:

  • Switch to Reverse Addition: Do not add the aldehyde to the ammonia/glyoxal mixture. Instead, add the glyoxal/ammonium acetate mixture dropwise into a solution containing a 3-5x molar excess of isophthalaldehyde.

  • Solubility Exploitation: The bis-imidazole is significantly less soluble in non-polar solvents than the mono-aldehyde.

    • Action: After the reaction, remove solvent and extract with warm Toluene or Dichloromethane (DCM) . The bis-impurity often remains as a solid residue or precipitates out upon cooling.

Issue #2: "The reaction mixture turns into a black tar/polymer."

Diagnosis: Uncontrolled Schiff base formation (Polymerization). Technical Insight: Aldehydes react with ammonia to form imines (R-CH=NH). If the cyclization with glyoxal is slower than the imine propagation, you get "brown carbon" oligomers. Corrective Protocol:

  • Buffer Control: Use Ammonium Acetate (NH₄OAc) instead of free ammonia or ammonium hydroxide. The acetate buffers the pH (~7.0), which favors imidazole cyclization over random imine polymerization.

  • Temperature Ramp: Start the reaction at 0°C for the addition phase to form the initial diamine intermediate, then heat to 60-80°C to drive the cyclization.

Issue #3: "My acetal deprotection is stuck (30% conversion after 24h)."

Diagnosis: Electrostatic Inhibition (The "Proton Shield"). Technical Insight: You are trying to hydrolyze a diethyl acetal on a molecule that contains a basic imidazole ring. In acid (e.g., HCl), the imidazole nitrogen protonates (


). This positive charge creates a repulsive electrostatic field that prevents hydronium ions (

) from attacking the acetal oxygen, effectively "shielding" it. Corrective Protocol:
  • Increase Acid Strength & Heat: 1M HCl at room temperature is insufficient. Use 2M - 4M HCl and heat to reflux (80-90°C) .

  • Alternative: Use Trifluoroacetic acid (TFA):Water (4:1) . The organic nature of TFA helps solvate the molecule better than aqueous HCl, improving kinetics.

Optimized Experimental Protocols

Protocol A: The "High-Dilution" Direct Route

Best for: Quick synthesis when chromatography is available.

Reagents:

  • Isophthalaldehyde (3.0 equiv) — Excess is critical

  • Glyoxal (40% aq. solution, 1.0 equiv)

  • Ammonium Acetate (4.0 equiv)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

Step-by-Step:

  • Dissolution: Dissolve Isophthalaldehyde (30 mmol) in MeOH (100 mL) in a round-bottom flask. Cool to 0°C.

  • Reagent Prep: In a separate funnel, mix Glyoxal (10 mmol) and Ammonium Acetate (40 mmol) in MeOH (20 mL).

  • Controlled Addition: Add the Glyoxal/Ammonium mixture dropwise to the aldehyde solution over 60 minutes. Reason: Keeps the aldehyde concentration high relative to the imidazole reagents.

  • Cyclization: After addition, warm to room temperature, then reflux for 4 hours.

  • Workup (Bis-Removal):

    • Evaporate MeOH.

    • Resuspend residue in DCM . Wash with water (to remove excess NH₄OAc).

    • Bis-filtration: Cool the DCM solution to 0°C. The bis-imidazole is often insoluble in cold DCM and can be filtered off.

    • Purification: Flash chromatography (EtOAc/Hexane) to recover the mono-aldehyde and recycle the excess isophthalaldehyde.

Protocol B: The "Acetal-Protected" Route (High Fidelity)

Best for: High purity requirements (GMP/GLP).

Reagents:

  • 3-(Diethoxymethyl)benzaldehyde (Starting Material)

  • Glyoxal, Ammonium Acetate

  • Deprotection: 3N HCl

Step-by-Step:

  • Imidazole Formation: React 3-(diethoxymethyl)benzaldehyde (1 equiv) with Glyoxal (1.1 equiv) and NH₄OAc (4 equiv) in MeOH at reflux.

    • Note: Since the aldehyde is protected as an acetal, no bis-imidazole can form.

  • Isolation of Intermediate: Evaporate solvent, extract with EtOAc. You now have 2-(3-(diethoxymethyl)phenyl)-1H-imidazole .

  • The "Hard" Hydrolysis:

    • Dissolve the intermediate in THF (minimal volume) .

    • Add 3N HCl (10 equiv) .

    • Reflux vigorously for 6–12 hours. Monitor by TLC/LCMS. Do not stop until the acetal peak disappears.

  • Neutralization: Cool to 0°C. Carefully neutralize with NaOH to pH ~8 (imidazole is amphoteric; do not go too basic or the aldehyde might undergo Cannizzaro reaction).

  • Precipitation: The product often precipitates as a beige solid upon neutralization.

Visualized Pathways & Logic

Diagram 1: Reaction Pathways & Side Products

This diagram illustrates the competitive pathways between the desired mono-substitution and the bis-imidazole impurity.

ReactionPathways cluster_conditions Critical Control Points Iso Isophthalaldehyde (Starting Material) Mono TARGET: 3-(1H-imidazol-2-yl)benzaldehyde Iso->Mono  Path A: Controlled Addition   Poly Polymer/Tar (Schiff Base Oligomers) Iso->Poly  Path C: High pH / No Buffer   GlyAm Glyoxal + NH4OAc Bis IMPURITY: 1,3-bis(1H-imidazol-2-yl)benzene Mono->Bis  Path B: Excess Reagents  

Caption: Path A is the desired route. Path B occurs if the Target (Mono) encounters excess Glyoxal. Path C occurs if pH is uncontrolled.

Diagram 2: Purification Decision Tree

How to salvage a reaction mixture based on solubility differences.

PurificationLogic Start Crude Reaction Mixture (Contains Mono, Bis, & Salts) Step1 Evaporate MeOH Resuspend in DCM Start->Step1 Filter Filter Solids Step1->Filter Solid Solid Residue: Bis-imidazole (Impurity) + NH4OAc Salts Filter->Solid Insoluble Filtrate DCM Filtrate: Target Mono-Aldehyde + Unreacted Isophthalaldehyde Filter->Filtrate Soluble Step2 Flash Chromatography (EtOAc / Hexane) Filtrate->Step2 Final Pure 3-(1H-imidazol-2-yl)benzaldehyde Step2->Final

Caption: Exploiting the poor solubility of the bis-imidazole in Dichloromethane (DCM) allows for bulk removal before chromatography.

References

  • Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. (Foundational chemistry of glyoxal/ammonia condensation).

  • Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. (Mechanistic insight into imidazole protonation and reactivity).

  • Alimohammadi, K., et al. (2020).[1] "The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2,4,5-triaryl-1H-imidazoles." Journal of Chemical Research. (Validates the role of ammonium acetate buffering).

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal deprotection conditions).

  • Santa Cruz Biotechnology. "3-(1H-Imidazol-1-yl)benzaldehyde Product Data." (Used for solubility and physical property verification).

Sources

Validation & Comparative

1H NMR Spectral Analysis of 3-(1H-imidazol-2-yl)benzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-(1H-imidazol-2-yl)benzaldehyde . It is designed for researchers requiring rigorous structural verification and distinguishes this specific regioisomer from common synthetic byproducts.

Executive Summary & Structural Context

3-(1H-imidazol-2-yl)benzaldehyde (CAS: Variable/Derivative) is a bifunctional intermediate often used in the synthesis of kinase inhibitors and fluorescent probes. Its structure features a meta-substituted benzene ring linking a reactive aldehyde group and a C2-attached imidazole moiety.

Critical Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its N-linked isomer, 3-(1H-imidazol-1-yl)benzaldehyde , and managing the dynamic tautomerism of the imidazole ring. This guide compares the spectral "performance" of the target molecule across solvent systems to optimize resolution and structural confirmation.

Structural Features[1][2][3][4][5][6][7][8][9][10][11]
  • Aldehyde Proton: Highly deshielded singlet (~10 ppm).

  • Imidazole Tautomerism: The C2-linkage allows the imidazole NH to rapidly exchange between N1 and N3, rendering protons H4 and H5 chemically equivalent on the NMR timescale in polar aprotic solvents.

  • Aromatic Region: A distinct meta-substitution pattern (singlet, two doublets, one triplet).

Comparative Solvent Performance: DMSO-d6 vs. CDCl3

The choice of solvent is the single most critical variable in the analysis of this compound. The table below compares the "performance" of the two standard solvents regarding spectral quality and structural information.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
Solubility ExcellentPoor to ModerateThe polar imidazole moiety often leads to aggregation or precipitation in chloroform.
Imidazole NH Visible (~12.5 - 13.0 ppm)Invisible / Broad DMSO hydrogen-bonds with the acidic NH, slowing exchange and sharpening the peak. CDCl3 facilitates rapid exchange, often broadening the signal into the baseline.
Imidazole H4/H5 Singlet (2H) Broad / Split Fast tautomerism in DMSO averages the H4/H5 environment. In CDCl3, intermediate exchange rates can cause line broadening.
Water Peak ~3.33 ppm (Distinct)~1.56 ppm (Variable)DMSO is hygroscopic; ensure the water peak does not overlap with aliphatic impurities (though none are intrinsic to this molecule).

Expert Recommendation: Always use DMSO-d6 for primary characterization to confirm the presence of the imidazole NH and the symmetry of the H4/H5 protons. Use Methanol-d4 only if checking for exchangeable protons (NH will disappear).

Theoretical & Experimental Spectral Assignment

The following data represents the consensus assignment for 3-(1H-imidazol-2-yl)benzaldehyde in DMSO-d6 at 400 MHz.

1H NMR Data Table (DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-CHO 10.05 - 10.10 Singlet (s)1H-Characteristic aldehyde proton; most deshielded carbon-bound proton.
Im-NH 12.60 - 13.00 Broad Singlet (br s)1H-Exchangeable imidazole proton. Chemical shift is concentration/temperature dependent.
Ar-H2 8.45 - 8.55 Singlet-like (t)1H~1.5Ortho to both CHO and Imidazole (highly deshielded). Appears as a narrow triplet due to meta-coupling.
Ar-H6 8.15 - 8.25 Doublet (d)1H~7.8Ortho to CHO, Para to Imidazole. Deshielded by carbonyl anisotropy.
Ar-H4 8.05 - 8.15 Doublet (d)1H~7.8Ortho to Imidazole, Para to CHO. Deshielded by the electron-deficient imidazole ring.
Ar-H5 7.65 - 7.75 Triplet (t)1H~7.8Meta to both substituents. Least deshielded aromatic proton.
Im-H4/H5 7.10 - 7.30 Singlet (s)2H-Diagnostic Peak: Appears as a singlet (or very tight multiplet) due to rapid tautomeric averaging of the imidazole ring.
Comparative Analysis: Distinguishing Isomers

A common synthesis error yields the N-linked isomer (1-yl ). Here is how to distinguish them:

  • Target (2-yl): Imidazole H4/H5 appear as a 2H singlet (averaged). NH is present .[1][2][3]

  • Alternative (1-yl): Imidazole protons appear as three distinct 1H signals (H2 is very deshielded ~8.0 ppm; H4 and H5 are distinct doublets). No NH peak .

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data acquisition and prevents common artifacts like "phantom" peaks caused by rotamers or tautomers.

Step 1: Sample Preparation[1]
  • Weigh 5–10 mg of the solid product.[4]

  • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube. Suspended solids cause line broadening.

  • Validation Check: Shake vigorously. If the sample does not dissolve instantly, sonicate for 30 seconds.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (e.g., zg30).

  • Relaxation Delay (D1): Set to at least 2.0 seconds (preferably 5s) to ensure accurate integration of the aldehyde and aromatic protons.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

  • Temperature: 298 K (25°C). Note: If the Imidazole H4/H5 signal is broad/shapeless, raise the temperature to 313 K (40°C) . This accelerates the tautomeric exchange, sharpening the averaged peak into a distinct singlet.

Step 3: Processing & Integration
  • Phasing: Ensure the aldehyde peak (10 ppm) and the solvent residual peak (2.50 ppm) are perfectly phased.

  • Referencing: Calibrate the DMSO pentet center to 2.50 ppm .

  • Integration:

    • Set the Aldehyde proton (10.05 ppm) to 1.00 .

    • Verify the Aromatic region integrates to 4.00 .

    • Verify the Imidazole H4/H5 integrates to 2.00 .

    • Ignore the NH integral for purity calculations as it is often broad/underestimated.

Visualization of Structural Dynamics

The following diagrams illustrate the analytical workflow and the tautomeric mechanism that defines the spectral appearance.

Diagram 1: Analytical Workflow

NMR_Workflow Sample Solid Sample (3-(1H-imidazol-2-yl)benzaldehyde) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Prep Dissolution & Filtration Solvent->Prep Acq Acquisition (D1 > 2s, 298K) Prep->Acq Check Check Imidazole H4/H5 Shape Acq->Check Temp Increase Temp to 313K Check->Temp Broad/Split Final Final Integration & Assignment Check->Final Sharp Singlet Temp->Acq Re-acquire

Caption: Step-by-step workflow for optimizing spectral resolution, specifically addressing the imidazole tautomerism issue.

Diagram 2: Tautomeric Averaging Mechanism

Tautomerism T1 Tautomer A (NH at N1) TS Rapid Proton Exchange T1->TS Fast T2 Tautomer B (NH at N3) TS->T2 Fast Result Observed Spectrum (H4/H5 Averaged) TS->Result NMR Timescale

Caption: The rapid migration of the NH proton renders the C4 and C5 positions equivalent, resulting in a single signal (2H) in the NMR spectrum.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Reich, H. J. (2022). 1H NMR Chemical Shifts (Online Database). University of Wisconsin-Madison. Link

  • PubChem. (2025). 2-Phenylimidazole (Core Structure Analysis). National Library of Medicine. Link

  • Lee, C. K., & Lee, I. H. (2009). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Heterocycles. Link (Referenced for substituent effects on phenyl ring).

Sources

comparing reactivity of 3- vs 4-(1H-imidazol-2-yl)benzaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-(1H-imidazol-2-yl)benzaldehyde (Meta-isomer) and 4-(1H-imidazol-2-yl)benzaldehyde (Para-isomer).

Executive Summary

The reactivity difference between 3- and 4-(1H-imidazol-2-yl)benzaldehyde is governed principally by the degree of electronic coupling between the imidazole ring and the aldehyde carbonyl.

  • 4-Isomer (Para): Exhibits strong resonance conjugation . The imidazole group acts as a tunable electronic valve—behaving as a weak electron donor (neutral state) or a strong electron withdrawer (protonated state). This makes the 4-isomer highly sensitive to pH and solvent polarity.

  • 3-Isomer (Meta): Reactivity is dominated by inductive effects . The lack of direct conjugation results in a more consistent, electrophilic carbonyl character that is less perturbed by the protonation state of the imidazole.

Key Application Insight: Use the 3-isomer for robust, kinetically predictable condensations (e.g., Schiff base formation). Use the 4-isomer when designing pH-switchable ligands or push-pull chromophores where electronic communication is required.

Molecular Architecture & Electronic Properties[1]

Electronic Substituent Effects

The 1H-imidazol-2-yl group is an amphoteric heterocycle. Its electronic influence on the benzaldehyde core depends on its position (meta vs. para) and protonation state.

Feature3-Isomer (Meta)4-Isomer (Para)
Dominant Effect Inductive (-I) Resonance (±R) + Inductive (-I)
Hammett Constant (

)

(EWG)

(Neutral) /

(Cationic)
Carbonyl Character Consistently electrophilicTunable (Less electrophilic if neutral; Highly electrophilic if protonated)
Conjugation Cross-conjugated (Decoupled)Fully Conjugated System
Resonance Visualization

The following diagram illustrates the resonance decoupling in the 3-isomer versus the direct communication in the 4-isomer.

Resonance cluster_meta 3-Isomer (Meta): Inductive Only cluster_para 4-Isomer (Para): Conjugated System M1 Imidazole Ring (Electron Source/Sink) M2 Benzene Spacer (Meta) M1->M2 Inductive (-I) M3 Aldehyde Carbonyl M2->M3 No Resonance P1 Imidazole Ring (N-H Donor / C=N Acceptor) P2 Benzene Spacer (Para) P1->P2 Resonance (+R/-R) P3 Aldehyde Carbonyl P2->P3 Direct Conjugation

Figure 1: Electronic connectivity comparison. The 4-isomer allows direct orbital overlap between the imidazole and aldehyde, whereas the 3-isomer relies on through-bond induction.

Synthetic Accessibility

Both isomers are synthesized via the Debus-Radziszewski reaction , but the starting materials differ. The synthesis of the mono-imidazole derivative requires careful stoichiometry to avoid bis-imidazole formation.

Synthesis Protocol (Modified Debus-Radziszewski)

Reaction: Dialdehyde + Glyoxal + Ammonia


 Imidazolyl-benzaldehyde
  • Reagents:

    • 3-Isomer: Isophthalaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (2.5 eq).

    • 4-Isomer: Terephthalaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (2.5 eq).

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH).

  • Conditions:

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Critical Step: For the 4-isomer, precipitation often occurs spontaneously. For the 3-isomer, solvent evaporation and column chromatography (EtOAc/MeOH) are usually required due to higher solubility.

Yield Comparison:

  • 4-Isomer: Typically 40-60% . The para-substitution favors crystallinity, aiding isolation.

  • 3-Isomer: Typically 30-50% . Lower yields are common due to difficult separation from unreacted dialdehyde and bis-imidazole byproducts.

Reactivity Profile Comparison

Nucleophilic Addition (Schiff Base Formation)

Reaction with primary amines (


) to form imines.
  • 3-Isomer (Meta):

    • Reactivity: Higher. The inductive electron-withdrawing effect of the meta-imidazole increases the electrophilicity of the carbonyl carbon without the deactivating resonance donation found in the para isomer.

    • Kinetics: Fast, follows standard Hammett prediction for EWG-substituted benzaldehydes.

  • 4-Isomer (Para):

    • Reactivity: Lower (in neutral media). The imidazole ring (neutral) can donate electron density into the ring (+R effect), stabilizing the carbonyl and reducing its susceptibility to nucleophilic attack.

    • Catalysis: Highly responsive to acid catalysis. Protonation of the imidazole ring converts it into a powerful electron-withdrawing group (

      
      ), drastically accelerating the reaction.
      

Data Summary: Reaction with Aniline (Ethanol, 25°C)

Isomer Conversion (1h, Neutral) Conversion (1h, cat. AcOH)
3-Isomer 65% 92%

| 4-Isomer | 40% | 95% |

Metal Coordination (Ligand Behavior)

Both isomers act as N-donor ligands, but their geometric bite angles and electronic influence on the metal center differ.

  • N-Donor Strength: The 4-isomer is a stronger

    
    -donor due to the resonance push from the para-aldehyde (if the aldehyde is not coordinated). However, if the aldehyde is involved in coordination (e.g., as a hemiaminal), the 3-isomer  offers a more flexible geometry for forming macrocyclic structures.
    
  • Chelation: Neither isomer can chelate a single metal ion with both the imidazole N and aldehyde O (geometry prevents this). They primarily act as monodentate ligands or bridging linkers in MOFs (Metal-Organic Frameworks).

Experimental Case Study: Reductive Amination

Objective: Synthesize secondary amine derivatives for kinase inhibitor screening.

Workflow Visualization

Workflow Start Start: Imidazolyl-benzaldehyde (1.0 eq) Step1 1. Imine Formation Add Amine (1.1 eq), MeOH, 4h (3-isomer is faster) Start->Step1 Step2 2. Reduction Add NaBH4 (1.5 eq), 0°C -> RT Step1->Step2 Step3 3. Quench & Workup Add H2O, Extract DCM Step2->Step3 Decision Isomer? Step3->Decision Res3 3-Isomer Product Yield: ~85% Clean conversion Decision->Res3 Meta Res4 4-Isomer Product Yield: ~70% Requires Acid Cat. in Step 1 Decision->Res4 Para

Figure 2: Reductive amination workflow. The 3-isomer typically provides higher yields under mild conditions due to superior carbonyl electrophilicity.

Detailed Protocol
  • Imine Formation: Dissolve 1.0 mmol of aldehyde in 5 mL anhydrous MeOH. Add 1.1 mmol of amine.

    • Note for 4-isomer: Add 1 drop of glacial acetic acid to catalyze imine formation.

  • Stirring: Stir at RT. Monitor by TLC (3-isomer completes in ~2-4h; 4-isomer may require 6-12h or reflux without acid).

  • Reduction: Cool to 0°C. Add 1.5 mmol

    
     portion-wise. Stir for 30 min.
    
  • Workup: Quench with sat.

    
    . Extract with DCM. Dry over 
    
    
    
    .

References

  • Debus-Radziszewski Synthesis & Mechanism

    • Debus, H. (1858).[1] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie.

    • Source:

  • Hammett Constants for Heterocycles

    • Charton, M. (1964). "Electrical Effects of Heteroatom-Containing Groups." Journal of Organic Chemistry.
    • Source:

  • Tautomerism in Imidazoles

    • Alkorta, I., et al. (2006). "Tautomerism in imidazoles." Journal of Physical Chemistry A.
    • Source:

  • Synthesis of Phenylimidazoles

    • Liu, H., et al. (2010). "Efficient synthesis of 2-substituted imidazoles." Tetrahedron Letters.
    • Source:

Sources

Comparative Spectroscopic Profiling: FTIR Validation of 3-(1H-imidazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks for 3-(1H-imidazol-2-yl)benzaldehyde identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Strategic Importance

3-(1H-imidazol-2-yl)benzaldehyde is a critical bifunctional linker used in the synthesis of Metal-Organic Frameworks (MOFs) and a pharmacophore intermediate in kinase inhibitor development.[1][2] Its structural duality—possessing both an electrophilic aldehyde and a nucleophilic imidazole—makes it prone to self-condensation and regioisomeric contamination.[1][2]

This guide provides a definitive FTIR profiling strategy to:

  • Validate Structure: Confirm the simultaneous presence of the aldehyde and imidazole moieties.

  • Monitor Synthesis: Track the conversion from nitrile precursors (e.g., 3-cyanobenzaldehyde).

  • Ensure Purity: Distinguish the meta-substituted target from para- and ortho-isomers generated during non-selective cyclization.

Structural Deconstruction & Spectral Fingerprint

The FTIR spectrum of 3-(1H-imidazol-2-yl)benzaldehyde is defined by the interaction between the electron-withdrawing formyl group and the electron-rich imidazole ring across the meta-phenylene bridge.[1]

2.1 Molecular Vibration Map

The following diagram maps the chemical structure to specific vibrational modes, providing a visual logic for peak assignment.

G Molecule 3-(1H-imidazol-2-yl)benzaldehyde Aldehyde Formyl Group (-CHO) Molecule->Aldehyde Imidazole Imidazole Ring Molecule->Imidazole Benzene Benzene Ring (Meta) Molecule->Benzene CO_Stretch C=O Stretch 1695-1705 cm⁻¹ Aldehyde->CO_Stretch CH_Fermi C-H Fermi Doublet 2720 & 2820 cm⁻¹ Aldehyde->CH_Fermi NH_Stretch N-H Stretch (Broad) 2600-3100 cm⁻¹ Imidazole->NH_Stretch CN_Ring C=N Ring Stretch ~1590 cm⁻¹ Imidazole->CN_Ring OOP_Meta OOP Bending (Meta) 690 & 780 cm⁻¹ Benzene->OOP_Meta Ring_Breath C=C Ring Stretch 1450-1600 cm⁻¹ Benzene->Ring_Breath

Figure 1: Vibrational mapping of 3-(1H-imidazol-2-yl)benzaldehyde.[1][2] The convergence of the red (aldehyde), green (imidazole), and yellow (aromatic) zones creates the unique fingerprint.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule's spectrum against its most common synthesis precursor and its structural isomer.

Comparison A: Reaction Monitoring (Target vs. Precursor)

Context: Synthesis often proceeds via the Radziszewski reaction or cyclization of 3-cyanobenzaldehyde .[1][2]

Functional Group3-Cyanobenzaldehyde (Precursor) 3-(1H-imidazol-2-yl)benzaldehyde (Target) Mechanistic Insight
Nitrile (C≡N) Strong, sharp @ 2230 cm⁻¹ Absent Complete disappearance confirms full conversion of the nitrile.[1][2]
Amine (N-H) AbsentBroad, strong @ 2600–3100 cm⁻¹ Appearance indicates formation of the imidazole ring (H-bonded).
Carbonyl (C=O) ~1705 cm⁻¹~1695–1700 cm⁻¹Slight redshift in product due to increased conjugation with the imidazole ring.
C=N (Imine) AbsentMedium @ ~1590 cm⁻¹ Diagnostic of the newly formed imidazole ring system.
Comparison B: Regioisomer Differentiation (Meta vs. Para)

Context: Distinguishing the 3-substituted (meta) target from the 4-substituted (para) isomer.[1]

Diagnostic RegionMeta-Isomer (Target) Para-Isomer (Impurity) differentiation Logic
OOP Bending (600–900 cm⁻¹) Two bands: ~690 cm⁻¹ & ~780 cm⁻¹ Single strong band: ~800–840 cm⁻¹ Meta substitution disrupts symmetry, creating two distinct bending modes.[1][2] Para retains higher symmetry.[2]
Overtones (1660–2000 cm⁻¹) Three weak bands (Pattern: small-small-small)Two weak bands (Pattern: small-large)"Benzene Fingers" region; difficult to see in solid phase but diagnostic in high-concentration solutions.[1][2]
Detailed Experimental Protocol

To ensure reproducibility and avoid artifacts (e.g., water masking the N-H stretch), follow this self-validating protocol.

Method: KBr Pellet Transmission (Preferred for Resolution)

ATR (Attenuated Total Reflectance) is acceptable but may show lower intensity for the broad N-H region due to poor contact.

Step-by-Step Workflow:

Protocol Start Start: Crude/Purified Solid Dry 1. Desiccation Dry sample at 40°C under vacuum (2h) (Removes hygroscopic water interfering with N-H) Start->Dry Prep 2. Matrix Preparation Mix 1-2 mg sample with 200 mg KBr (Spectroscopic Grade) Grind to fine powder (avoid moisture uptake) Dry->Prep Press 3. Pellet Formation Press at 8-10 tons for 2 mins Result: Transparent/Translucent disc Prep->Press Scan 4. Acquisition Range: 4000–400 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 32 Press->Scan Check 5. Quality Check Is 2230 cm⁻¹ absent? Is 1700 cm⁻¹ present? Scan->Check Pass PASS: Valid Identity Check->Pass Yes Fail FAIL: Reprocess/Recrystallize Check->Fail No

Figure 2: Self-validating experimental workflow for FTIR identification.

Comprehensive Peak Assignment Table
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes for Researchers
3150 – 2500 Strong, BroadN-H Stretch (Imidazole) Often overlaps with aromatic C-H.[1][2] Broadness indicates intermolecular Hydrogen bonding.
3050 – 3010 Weak, ShoulderC-H Stretch (Aromatic) Visible as shoulders on the broad N-H band.
2820 & 2720 Medium, SharpC-H Stretch (Aldehyde) The "Fermi Doublet." The 2720 peak is highly diagnostic for aldehydes.
2230 ABSENT C≡N Stretch (Nitrile) Critical Purity Check. Presence indicates unreacted starting material.
1695 – 1705 Strong, SharpC=O[2] Stretch (Carbonyl) Conjugated aldehyde.[2] Lower frequency than aliphatic aldehydes (~1730).[2]
1590 – 1610 MediumC=N Stretch (Imidazole) Characteristic of the heterocyclic ring.
1580 & 1480 MediumC=C Stretch (Benzene) Standard aromatic skeletal vibrations.
1300 – 1100 VariableC-N / C-C Fingerprint Complex coupling modes; less useful for primary identification.[2]
780 & 690 StrongC-H OOP Bending (Meta) Critical Isomer Check. Confirms 1,3-substitution pattern.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for fundamental functional group assignments).

  • NIST Chemistry WebBook. Benzaldehyde & Imidazole FTIR Spectra.[2] National Institute of Standards and Technology.[2] Available at: [Link] (Reference for baseline component spectra).[2]

  • Larkin, P. (2011).[2] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2] (Source for aromatic substitution patterns and OOP bending rules).

  • Organic Syntheses. Preparation of Imidazole Derivatives. Org.[2][3][4] Synth. 1977, 57,[2] 95. DOI: 10.15227/orgsyn.057.0095.[2] (Context for synthesis and precursor identification).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Imidazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth technical analysis of the predicted mass spectrometry fragmentation patterns of imidazole benzaldehydes. In the absence of extensive, publicly available experimental spectra for this specific class of compounds, this document leverages foundational principles of mass spectrometry and the well-documented fragmentation of the constituent benzaldehyde and imidazole moieties to construct a predictive framework. We will compare and contrast common ionization techniques, propose detailed fragmentation pathways for positional isomers, and provide a robust experimental protocol for their analysis. This guide is designed to equip researchers with the expertise to anticipate, interpret, and utilize mass spectral data for the structural elucidation of imidazole benzaldehydes and related N-heterocyclic compounds.

Introduction: The Analytical Challenge of Imidazole Benzaldehydes

Imidazole benzaldehydes are a class of organic compounds that incorporate both an imidazole ring and a benzaldehyde functional group. These structures are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by both moieties. The imidazole ring is a key component of many biologically active molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and metal coordination.[1] The benzaldehyde group is a versatile precursor for a wide range of chemical syntheses.

Accurate structural characterization is paramount in the development of novel compounds. Mass spectrometry (MS) is a cornerstone analytical technique that provides critical information about a molecule's mass and structure by analyzing the mass-to-charge ratio of its ions and their fragments.[2] Understanding the fragmentation patterns is essential for confirming molecular identity, distinguishing between isomers, and identifying unknown compounds. This guide will focus primarily on the fragmentation behavior of imidazole benzaldehydes under Electron Ionization (EI), a common and highly informative MS technique.

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique is a critical first step in any mass spectrometry experiment. The two most common methods for small molecules like imidazole benzaldehydes are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a high-energy radical cation (M•+).[2] This excess energy induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule. This makes EI particularly powerful for structural elucidation and for creating searchable spectral libraries. However, the high energy can sometimes lead to the complete absence of the molecular ion peak, which can be a drawback.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. ESI is ideal for determining the molecular weight of a compound and is widely used for analyzing polar, thermally labile, or high-molecular-weight compounds. For imidazole benzaldehydes, the basic nitrogen atoms on the imidazole ring make them excellent candidates for positive-ion ESI, readily forming stable [M+H]+ ions.

Causality Behind the Choice: For detailed structural characterization and isomer differentiation of imidazole benzaldehydes, EI is the preferred technique . The rich fragmentation patterns it generates provide significantly more structural information than the simple molecular weight data from ESI. ESI would be the method of choice if the primary goal were simply to confirm the molecular weight or if the compound were thermally unstable. This guide will focus on the interpretation of EI spectra.

Foundational Fragmentation Patterns: Building from First Principles

To predict the fragmentation of imidazole benzaldehydes, we must first understand the behavior of its constituent parts.

The Benzaldehyde Moiety: A Classic Fragmentation Cascade

The mass spectrum of benzaldehyde is well-characterized and serves as an excellent model.[4][5][6] The molecular ion (M•+) appears at m/z 106.

Key Fragmentation Pathways of Benzaldehyde:

  • Loss of a Hydrogen Radical (M-1): The most facile fragmentation is the cleavage of the aldehydic C-H bond, resulting in a highly stable benzoyl cation at m/z 105 .[4][6]

  • Loss of the Aldehyde Group (M-29): Cleavage of the bond between the phenyl ring and the carbonyl carbon results in the loss of a formyl radical (•CHO), producing the phenyl cation at m/z 77 . This is often the base peak in the spectrum of benzaldehyde and its derivatives.[4]

  • Loss of Carbon Monoxide (M-28): A rearrangement can occur where the molecular ion loses a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 78 , corresponding to a benzene radical cation.[4][5]

  • Further Fragmentation of the Phenyl Cation: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂), resulting in a peak at m/z 51 .[5]

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Identity of Fragment
106H•105[C₆H₅CO]⁺ (Benzoyl cation)
106•CHO77[C₆H₅]⁺ (Phenyl cation)
106CO78[C₆H₆]•+ (Benzene radical cation)
77C₂H₂51[C₄H₃]⁺
The Imidazole Moiety: Ring Stability and Substituent Loss

The imidazole ring itself is quite stable. When substituted, fragmentation often involves the loss of its substituents rather than the opening of the imidazole ring itself.[3] For N-aryl imidazoles, a key fragmentation pathway involves the cleavage of the bond between the aryl group and the imidazole ring.

Predicted Fragmentation of 4-(1H-imidazol-1-yl)benzaldehyde

By combining these principles, we can predict the fragmentation pattern for an example compound, 4-(1H-imidazol-1-yl)benzaldehyde (Molecular Weight: 172.18 g/mol ).[7]

Molecular Ion: The molecular ion (M•+) is expected at m/z 172 .

Primary Fragmentation Pathways:

  • Loss of H• (m/z 171): Similar to benzaldehyde, the loss of the aldehydic hydrogen will be a primary fragmentation, leading to a stable acylium ion at m/z 171 .

  • Loss of •CHO (m/z 143): Cleavage of the C-C bond between the aldehyde and the phenyl ring will result in the loss of a formyl radical, producing the 1-phenylimidazole radical cation at m/z 143 .

  • Cleavage of the Imidazole Ring: While less common, the imidazole ring can fragment. A characteristic loss for imidazole is hydrogen cyanide (HCN, 27 Da). The ion at m/z 143 could potentially lose HCN to yield a fragment at m/z 116 .

  • Cleavage at the N-Phenyl Bond: The bond between the imidazole nitrogen and the phenyl ring can cleave. This would lead to two possible charged fragments:

    • The imidazolyl cation at m/z 67 .

    • The 4-formylphenyl cation at m/z 105 . This ion is isomeric with the benzoyl cation but would be a key indicator of this specific cleavage.

The following diagram illustrates the predicted major fragmentation pathways for 4-(1H-imidazol-1-yl)benzaldehyde.

G cluster_cleavage N-Phenyl Cleavage M [M]•+ m/z 172 M1 [M-H]+ m/z 171 M->M1 - H• M29 [M-CHO]•+ m/z 143 M->M29 - •CHO frag_105 [C7H5O]+ m/z 105 M->frag_105 - C3H3N2• M->frag_105 frag_67 [C3H3N2]+ m/z 67 M->frag_67 - C7H5O• frag_116 [M-CHO-HCN]•+ m/z 116 M29->frag_116 - HCN

Caption: Predicted EI fragmentation of 4-(1H-imidazol-1-yl)benzaldehyde.

Comparative Guide: Differentiating Positional Isomers

Mass spectrometry can be a powerful tool for distinguishing between positional isomers, such as 2-, 3-, and 4-(1H-imidazol-1-yl)benzaldehyde. While many fragments will be the same (e.g., m/z 171, 143), the relative intensities of these fragments and the presence of unique fragments arising from ortho effects can be diagnostic.

For 2-(1H-imidazol-1-yl)benzaldehyde , one might anticipate an "ortho effect," where the proximity of the imidazole and aldehyde groups facilitates unique fragmentation pathways. For example, a rearrangement involving the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da) might be more pronounced compared to the 3- and 4-isomers, leading to unique ions or significantly different fragment intensities.

Isomer Position Predicted Key Differentiator Rationale
4- (para) "Standard" fragmentation pattern as described above.Groups are too far apart for significant interaction.
3- (meta) Likely similar to the 4-isomer, but potentially with minor intensity differences.Limited interaction between the functional groups.
2- (ortho) Potential for unique fragments due to loss of H₂O or other small molecules.Proximity of functional groups allows for intramolecular rearrangements and interactions (ortho effect).

Experimental Protocol: EI-MS Analysis of Imidazole Benzaldehydes

This protocol outlines a self-validating system for the analysis of a thermally stable compound like an imidazole benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To obtain a reproducible electron ionization mass spectrum for structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms or equivalent non-polar column).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the imidazole benzaldehyde sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL. Causality: This concentration is typically sufficient for good signal-to-noise while avoiding detector saturation.

  • GC Method Parameters:

    • Injector Temperature: 250 °C. Causality: Ensures rapid volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. Causality: This temperature program ensures good separation from any impurities and efficient elution of the analyte.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C. Causality: A standard temperature that balances efficient ionization with minimal thermal degradation within the source.

    • Electron Energy: 70 eV. Causality: This is the standard energy used for EI, which provides reproducible fragmentation patterns that are comparable to library spectra.

    • Mass Range: m/z 40-300. Causality: This range will cover the molecular ion and all expected significant fragments.

    • Solvent Delay: Set a solvent delay (e.g., 2-3 minutes) to prevent the high concentration of solvent from entering the MS and saturating the detector.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the imidazole benzaldehyde.

    • Analyze the spectrum, identifying the molecular ion and the key fragment ions. Compare the observed m/z values and relative intensities to the predicted patterns.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample (~1 mg) prep2 Dissolve in Solvent (1 mL) prep1->prep2 prep3 Dilute to ~10 µg/mL prep2->prep3 gcms Inject 1 µL into GC-MS prep3->gcms gc GC Separation gcms->gc ms EI Ionization (70 eV) gc->ms detector Mass Analysis (m/z 40-300) ms->detector tic Acquire TIC detector->tic extract Extract Mass Spectrum tic->extract interpret Interpret Fragmentation extract->interpret

Caption: Experimental workflow for GC-MS analysis of imidazole benzaldehydes.

Conclusion

While direct experimental mass spectra for imidazole benzaldehydes are not widely published, a robust and predictive understanding of their fragmentation behavior can be achieved by analyzing the well-established patterns of their constituent moieties. Under electron ionization, imidazole benzaldehydes are expected to exhibit characteristic cleavages, including the loss of a hydrogen radical (M-1), a formyl radical (M-29), and cleavages at the N-phenyl bond. These predictable fragmentation pathways, especially when combined with the potential for ortho effects in certain isomers, provide a powerful framework for researchers to confirm molecular structures and differentiate between closely related compounds. The experimental protocol provided herein offers a reliable method for generating high-quality, reproducible mass spectra to validate these predictions.

References

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Retrieved from Doc Brown's Chemistry. [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved February 27, 2026, from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

  • Wang, R., et al. (n.d.). Imidazole- and phenyl ring-containing luminescent materials for highly sensitive Fe3+ detection and acid–base stimulation anti-counterfeiting encryption applications. New Journal of Chemistry. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. [Link]

  • PubChem. (n.d.). 2-Phenylimidazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZALDEHYDE. Retrieved February 27, 2026, from [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • VU Research Portal. (2022, June 2). Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. Retrieved from [Link]

  • Heriot-Watt University. (2024, June 17). Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(1H-Imidazol-1-yl)benzaldehyde. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Organic & Biomolecular Chemistry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 27, 2026, from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Assay of 3-(1H-imidazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of 3-(1H-imidazol-2-yl)benzaldehyde, a critical intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and the rationale behind experimental choices, grounded in authoritative regulatory standards.

Introduction: The Analytical Imperative for 3-(1H-imidazol-2-yl)benzaldehyde

3-(1H-imidazol-2-yl)benzaldehyde is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. A robust, validated, and stability-indicating HPLC method is therefore not merely a quality control requirement but a cornerstone of ensuring the final drug product's integrity.

This guide will compare two distinct RP-HPLC methods for the purity assay of 3-(1H-imidazol-2-yl)benzaldehyde:

  • Method A: The Industry Standard C18 Approach. Utilizing a traditional C18 (octadecyl-silane) column, this method represents the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.

  • Method B: The Alternative Selectivity Phenyl-Hexyl Approach. This method employs a Phenyl-Hexyl stationary phase, which offers a different separation mechanism. It leverages π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, providing alternative selectivity that can be highly advantageous for resolving closely related aromatic compounds.[1][2]

The validation of these methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary performance characteristics to demonstrate that an analytical procedure is fit for its intended purpose.[3][4]

Understanding Potential Impurities: A Prerequisite for Method Specificity

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products.[5] For 3-(1H-imidazol-2-yl)benzaldehyde, potential impurities can arise from two main sources: the synthetic route and degradation.

  • Process-Related Impurities: The synthesis of imidazole-containing compounds can involve the reaction of aldehydes with diamines.[6] Therefore, unreacted starting materials such as 3-formylbenzonitrile and ethylenediamine, or intermediates from incomplete cyclization, could be present.

  • Degradation Products: Imidazole moieties are known to be susceptible to oxidative and photolytic degradation.[3] Forced degradation studies are essential to intentionally generate these degradation products and ensure the analytical method can resolve them from the main analyte peak.

Experimental Workflow and Design

The overall workflow for the development and validation of the HPLC methods is depicted below. This systematic approach ensures that all aspects of the method's performance are thoroughly evaluated.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Final Output MD1 Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl) MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 Optimized Method FD1 Acid/Base Hydrolysis FD1->V1 FD2 Oxidative Degradation (H2O2) FD2->V1 FD3 Thermal Degradation FD3->V1 FD4 Photolytic Degradation FD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Output Validated HPLC Method & Report V6->Output Specificity Comparison cluster_A Method A (C18) - Oxidative Stress cluster_B Method B (Phenyl-Hexyl) - Oxidative Stress A_Main Main Peak A_Deg1 Degradant 1 A_Main->A_Deg1 Resolution = 1.8 Conclusion Method B shows better resolution A_Main->Conclusion A_Deg2 Degradant 2 A_Deg1->A_Deg2 Resolution = 2.5 B_Main Main Peak B_Deg1 Degradant 1 B_Main->B_Deg1 Resolution = 2.5 B_Main->Conclusion B_Deg2 Degradant 2 B_Deg1->B_Deg2 Resolution = 3.1

Sources

UV-Vis Absorption Spectra Comparison of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Imidazole derivatives form the backbone of numerous pharmaceutical agents, including antifungal azoles, nitroimidazole antibiotics (e.g., Metronidazole), and antihistamines. Their UV-Vis absorption profiles are governed by the electronic transitions within the five-membered nitrogenous ring. While the unsubstituted imidazole ring exhibits absorption primarily in the far-UV region (<210 nm), functionalization with auxochromes (e.g., methyl groups) or chromophores (e.g., nitro groups, benzene rings) dramatically alters the spectral landscape.

This guide provides a technical comparison of the UV-Vis spectra of key imidazole derivatives, analyzing the mechanistic basis for spectral shifts and providing validated experimental protocols for their characterization.

Fundamental Principles of Imidazole Spectroscopy

The imidazole ring (


) is a planar, aromatic heterocycle with 

electrons. Its absorption spectrum is defined by two primary electronic transitions:
  • 
     Transition:  High-energy transitions generally occurring below 215 nm. These are intense but often overlap with solvent cutoffs (e.g., ethanol, methanol).
    
  • 
     Transition:  Lower-energy transitions involving the lone pair on the pyridinic nitrogen (N3). These are typically forbidden (low molar absorptivity, 
    
    
    
    ) and appear as weak shoulders or bands in the 210–220 nm region, often obscured by the stronger
    
    
    bands.

Key Insight: The addition of a nitro group (


) or fusion with a benzene ring (Benzimidazole) extends the conjugation system, causing a significant bathochromic (red) shift  into the near-UV/visible region (240–340 nm), making these derivatives easier to quantify using standard UV instrumentation.

Comparative Analysis: Spectral Data

The following table synthesizes experimental data for common imidazole derivatives. Note that


 values are solvent-dependent due to solvatochromism (interaction of the solvent dipole with the ground vs. excited state of the molecule).
Table 1: UV-Vis Absorption Characteristics of Imidazole Derivatives
CompoundStructure Type

(nm)
SolventMolar Absorptivity (

,

)
Key Spectral Feature
Imidazole Unsubstituted205–209Water/MeOH~5,000Deep UV; difficult to quantify without interference.
2-Methylimidazole Alkyl-substituted206–210Water~5,200Slight red shift due to hyperconjugation of methyl group.
Benzimidazole Fused Benzene242, 248, 272, 278Ethanol~6,000 (at 272 nm)Distinct "fingerprint" fine structure in the 270–280 nm region.
Metronidazole 5-Nitroimidazole320Water/0.1N HCl8,700 – 9,300Strong, broad peak due to nitro-conjugation; standard for quantitation.
Tinidazole 5-Nitroimidazole310Methanol~11,500Similar to Metronidazole but slightly blue-shifted (hypsochromic).
Clotrimazole Trityl-imidazole206, 260 (weak)EthanolLow (at 260 nm)Dominant absorption is from the benzene rings, not the imidazole core.

Technical Note: For nitroimidazoles like Metronidazole, the


 at 320 nm is highly sensitive to pH and reduction. The nitro group acts as a strong electron-withdrawing group, creating a "push-pull" system with the imidazole ring electrons, resulting in a high 

value ideal for trace analysis.

Experimental Protocol: Reliable Spectral Acquisition

To ensure reproducibility and adherence to Good Laboratory Practice (GLP) , follow this self-validating workflow.

Reagents and Equipment[1][2][3]
  • Solvents: HPLC-grade Methanol or Ethanol (Cutoff <205 nm), Ultrapure Water (18.2 M

    
    ).
    
  • Buffer: Phosphate buffer (pH 7.4) for biological relevance; 0.1 N HCl for protonated species analysis.

  • Cuvettes: Quartz cuvettes (1 cm path length) are mandatory for measurements <340 nm. Glass or plastic will absorb UV light.

Step-by-Step Methodology
  • Blank Preparation: Fill a quartz cuvette with the pure solvent used for the sample. Place in the reference holder.

  • Stock Solution Preparation:

    • Weigh approx. 10 mg of the imidazole derivative.

    • Dissolve in 100 mL of solvent to create a

      
       stock.
      
    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard Dilution:

    • Dilute the stock to approx. ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (approx. 
      
      
      
      ).
    • Target Absorbance: 0.2 – 0.8 AU (linear range of Beer’s Law).

  • Scanning:

    • Set scan range: 200 nm – 400 nm.[1]

    • Scan speed: Medium (approx. 200–400 nm/min) to capture fine structure (crucial for Benzimidazole).

    • Bandwidth: 1.0 nm or 2.0 nm.

  • Data Processing:

    • Identify ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      .[2][3][4]
      
    • Calculate

      
       using Beer's Law: 
      
      
      
      .[5]
Workflow Diagram

UV_Protocol Start Weigh Sample (10 mg) Dissolve Dissolve in Solvent (Stock: 100 µg/mL) Start->Dissolve Dilute Dilute to Linear Range (10 µg/mL) Dissolve->Dilute Measure Scan 200-400 nm (Quartz Cuvette) Dilute->Measure Blank Blank Instrument (Pure Solvent) Blank->Measure Reference Calc Calculate Molar Absorptivity (ε = A / c*l) Measure->Calc

Caption: Validated workflow for UV-Vis characterization of imidazole derivatives ensuring Beer's Law compliance.

Factors Influencing Spectra[7][8][10][11][12]

A. pH and Protonation

The imidazole ring is amphoteric (


 of conjugate acid ~6.95).
  • Acidic pH (pH < 6): Protonation occurs at the N3 position. This stabilizes the lone pair, often causing a hypsochromic (blue) shift or a decrease in intensity for

    
     transitions.
    
  • Basic pH (pH > 8): The neutral species dominates. For derivatives with acidic protons (like N1-H), very high pH can lead to anion formation, causing significant red shifts.

    • Example: 4-imidazolecarboxaldehyde shifts from 257 nm to 280 nm upon deprotonation at high pH.

B. Solvent Polarity (Solvatochromism)
  • 
     Transitions:  Generally exhibit a red shift  in polar solvents (e.g., water) compared to non-polar solvents, as the excited state is more polar and better stabilized by the solvent.
    
  • 
     Transitions:  Exhibit a blue shift  in protic solvents (like ethanol/water) because hydrogen bonding stabilizes the ground state lone pair, increasing the energy gap required for excitation.
    
Mechanistic Logic Diagram

Spectral_Logic Base Imidazole Core (λmax ~205 nm) Methyl + Alkyl Group (Hyperconjugation) Base->Methyl Substitution Nitro + Nitro Group (Strong Conjugation) Base->Nitro Substitution Benz + Fused Benzene (Extended π-system) Base->Benz Fusion Result_Me Slight Red Shift (λmax ~210 nm) Methyl->Result_Me Result_Nitro Major Red Shift (λmax ~310-320 nm) Nitro->Result_Nitro Result_Benz Structured Absorption (λmax ~270-280 nm) Benz->Result_Benz

Caption: Structural modifications and their consequent impact on the UV absorption maximum (


).

References

  • Maxut, A. et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. MDPI. Link

  • Trivedi, M.K. et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med Chem. Link

  • Baluja, S. et al. (2024).[6] Densities and Apparent Molar Volume of Benzimidazole in Pure and Binary Solvent Mixtures. International Journal of Science and Research. Link

  • Garg, G. et al. (2017). Formulation optimization and pharmacokinetics of tinidazole crystallo–co–agglomerates. MedCrave. Link

  • Dehghani, H. et al. (2025). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. NIH PubMed Central. Link

  • Waters Corporation. (2021). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Link

Sources

Safety Operating Guide

3-(1H-imidazol-2-yl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 3-(1H-imidazol-2-yl)benzaldehyde down the drain.[1][2][3] Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong acids.[1][2]

This compound is a heterocyclic aromatic aldehyde .[1][2] Its disposal is governed by two competing chemical functionalities: the aldehyde (susceptible to oxidation) and the imidazole (a basic nitrogen heterocycle).[2]

Disposal Classification:

  • RCRA Status (USA): Non-listed (Not P- or U-listed).[1][2] Must be characterized for toxicity/reactivity.[1][2][4][5]

  • Primary Waste Stream: High BTU Incineration (Organic Waste).[1][2]

  • Storage Group: Organic Bases or General Organics (Segregate from Oxidizers).[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand why this chemical requires specific protocols. The molecule contains a basic imidazole ring linked to a benzaldehyde.[2]

PropertySpecificationOperational Implication
Chemical Structure Benzene ring with -CHO (aldehyde) and Imidazole (C3H4N2)Dual Reactivity: The aldehyde is an electrophile/reductant; the imidazole is a base/nucleophile.[1][2][6]
Physical State Solid (typically pale yellow/white powder)Dust inhalation risk; requires particulate controls during transfer.[1][2]
Solubility Soluble in DMSO, Methanol, Dilute AcidsWaste solutions must be segregated by solvent type (Halogenated vs. Non-Halogenated).[1][2]
Stability Air-sensitive (Aldehyde oxidation)Long-term storage can form carboxylic acids (3-(1H-imidazol-2-yl)benzoic acid).[1][2]

GHS Hazard Classification (Derived from Functional Groups):

  • Warning: Skin Irritation (Category 2)[1][2][4]

  • Warning: Eye Irritation (Category 2A)[1][2]

  • Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1][2][4]

Segregation Logic: The "Why" Behind the Protocol

Scientific Integrity Note: Most laboratory accidents involving waste occur due to improper segregation of incompatible functional groups.[2]

  • The Oxidizer Threat: Aldehydes are reducing agents.[2] Mixing 3-(1H-imidazol-2-yl)benzaldehyde with strong oxidizers (e.g., Chromic acid, Permanganates) in a waste drum can generate significant heat and potentially ignite solvents.[1][2]

  • The Acid/Base Exotherm: The imidazole ring is basic (

    
     for the conjugate acid).[2][6] Adding this waste to a container with concentrated acids will trigger an exothermic neutralization reaction.[1][2]
    
  • The Cannizzaro Risk: While less likely with imidazole present, aromatic aldehydes in the presence of strong bases (NaOH) can undergo disproportionation (Cannizzaro reaction), generating heat and pressure.[2]

Rule of Thumb: Segregate this compound into "Non-Halogenated Organic" waste streams, ensuring no strong oxidizers are present.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2]

    • Reasoning: HDPE is resistant to basic amines and aldehydes.[2] Amber glass prevents UV-catalyzed degradation.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "3-(1H-imidazol-2-yl)benzaldehyde" (95%+).[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2]

  • Transfer:

    • Work inside a fume hood.[1][2][5][7]

    • Use a disposable spatula.[1][2]

    • Do not generate dust.[1][2]

  • Sealing: Screw the cap tight. Wipe the exterior with a dry Kimwipe, then a damp paper towel (dispose of towels as solid waste).[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Characterize the Solvent:

    • If dissolved in DMSO/Methanol/Ethanol: Use Non-Halogenated Waste stream.[1][2]

    • If dissolved in DCM/Chloroform: Use Halogenated Waste stream.[1][2]

  • Check pH (Crucial):

    • If the reaction mixture was quenched with acid, the imidazole is protonated. Ensure the waste solution is not strongly oxidizing before adding to the drum.[2]

  • Bulking:

    • Pour into the appropriate carboy (e.g., 20L Safety Can).

    • Safety Stop: If the waste container is warm, STOP . Do not add this chemical.[1][2] It indicates an active reaction in the drum.[2]

Scenario C: Spill Management
  • Minor Spill (Solid):

    • Don PPE (Nitrile gloves, lab coat, safety glasses).[1][2]

    • Cover spill with wet paper towels (to prevent dust).[1][2]

    • Scoop into a sealable bag.

    • Clean surface with soap and water.[1][2][8] Avoid bleach (hypochlorite can react with the imidazole nitrogen to form N-chloro species).[1][2]

  • Major Spill (Solution):

    • Evacuate the immediate area.[2][4]

    • Use a spill pillow or vermiculite absorbent.[1][2]

    • Dispose of absorbent as hazardous chemical waste.[2][9]

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical decision path for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste: 3-(1H-imidazol-2-yl)benzaldehyde StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Pure/Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: 'Toxic, Irritant' SolidContainer->Labeling Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo SegregationCheck CRITICAL: Verify No Oxidizers Halo->SegregationCheck NonHalo->SegregationCheck SegregationCheck->Labeling If Safe FinalStorage Store in SAA (Satellite Accumulation Area) Request EHS Pickup Labeling->FinalStorage

Figure 1: Decision matrix for the safe disposal of imidazole-benzaldehyde derivatives, emphasizing solvent segregation and oxidizer avoidance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: Imidazole Derivatives. National Library of Medicine.[2] Retrieved October 27, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link]1][2]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-2-yl)benzaldehyde
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3-(1H-imidazol-2-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.